Aleurodiscal
Description
structure given in first source; isolated from Aleurodiscus mirabilis
Properties
Molecular Formula |
C31H48O7 |
|---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
(1R,2Z,5S,6S,7S,9E,11S,13S,15R,16S,17S)-15-hydroxy-2,6,11,13-tetramethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde |
InChI |
InChI=1S/C31H48O7/c1-15(2)26-22-10-21-16(3)20-9-25(38-29-28(36)27(35)24(34)13-37-29)17(4)19(20)8-7-18(12-32)31(21,6)14-30(22,5)11-23(26)33/h7,12,15,17,19,21-29,33-36H,8-11,13-14H2,1-6H3/b18-7-,20-16-/t17-,19-,21+,22-,23+,24?,25-,26-,27?,28?,29?,30+,31+/m0/s1 |
InChI Key |
CDZNHIZHUOUKPS-WUFMIMRESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Aleurodiscal: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Aleurodiscal (B1235803), a novel antifungal sesterterpenoid discovered from the mycelial cultures of the basidiomycete fungus, Aleurodiscus mirabilis. This compound exhibits potent antifungal activity, notably causing abnormal apical branching in the hyphae of Mucor miehei at very low concentrations.[1] This document details the methodology for the fermentation of A. mirabilis, the extraction and purification of this compound, and the analytical techniques employed for its structural elucidation. Furthermore, it presents the available data on its biological activity and discusses potential, though currently unelucidated, signaling pathways that may be involved in its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers interested in the further investigation and potential development of this compound as a therapeutic agent.
Introduction
This compound is a hydroxysesterterpene aldehyde β-D-xyloside with a unique carbon skeleton, first isolated from the fungus Aleurodiscus mirabilis (Berk. & Curt.) Höhn.[1] As a member of the sesterterpenoid class of natural products, it represents a rare and structurally complex molecule with significant biological activity. The initial discovery highlighted its potent antifungal properties, specifically its morphogenic effects on the fungus Mucor miehei.[1] This document compiles the available scientific information on this compound to facilitate further research and development.
Discovery and Isolation
Producing Organism
This compound is produced by the basidiomycete fungus Aleurodiscus mirabilis. Strains of this fungus can be maintained on agar (B569324) slants with a suitable medium, such as yeast extract-malt extract-glucose (YMG) agar.
Fermentation
For the production of this compound, Aleurodiscus mirabilis is cultivated in a liquid medium. The following protocol is based on the original discovery.[1]
Experimental Protocol: Fermentation of Aleurodiscus mirabilis
-
Inoculum Preparation: A well-grown agar plate of A. mirabilis is used to inoculate several 250 ml Erlenmeyer flasks, each containing 100 ml of YMG medium (4 g/L yeast extract, 10 g/L malt (B15192052) extract, 10 g/L glucose).
-
Incubation: The flasks are incubated at 22°C on a rotary shaker at 120 rpm for approximately 10-14 days until a dense mycelial culture is obtained.
-
Production Culture: The contents of the inoculum flasks are homogenized and used to inoculate larger fermentation vessels containing a suitable production medium. A batch fermentation in a 20-liter fermentor containing a medium composed of glucose, yeast extract, and other essential nutrients is typically carried out.
-
Fermentation Parameters: The fermentation is maintained at 22°C with aeration and agitation for a period of 10 to 14 days. The production of this compound can be monitored by taking samples periodically and analyzing them via High-Performance Liquid Chromatography (HPLC).
Extraction and Purification
The isolation of this compound from the fermentation broth involves a multi-step process to separate it from other metabolites and media components.
Experimental Protocol: Extraction and Purification of this compound
-
Mycelial Separation: After fermentation, the mycelium is separated from the culture fluid by filtration.
-
Solvent Extraction: The mycelial cake is extracted with a suitable organic solvent, such as acetone (B3395972) or ethyl acetate (B1210297). The culture filtrate can also be extracted with an immiscible organic solvent like ethyl acetate to recover any secreted this compound.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification.
-
Silica (B1680970) Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents, for example, cyclohexane-ethyl acetate.
-
Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol (B129727) as the eluent.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable solvent system, such as a gradient of acetonitrile (B52724) in water.
-
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// Edges fermentation -> filtration; filtration -> mycelium; filtration -> culture_filtrate; mycelium -> extraction1; culture_filtrate -> extraction2; extraction1 -> concentration; extraction2 -> concentration; concentration -> crude_extract; crude_extract -> silica_gel; silica_gel -> sephadex; sephadex -> hplc; hplc -> this compound; } .dot Caption: Workflow for the isolation and purification of this compound.
Structural Elucidation
The structure and absolute configuration of this compound were determined using a combination of spectroscopic techniques and chemical methods.[1]
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy were instrumental in determining the carbon skeleton and the connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of this compound.
-
-
X-ray Crystallography: A single-crystal X-ray analysis provided the definitive three-dimensional structure and the relative stereochemistry of the molecule.[1]
-
Chemical Derivatization: Hydrolysis of this compound yielded D-(+)-xylose, confirming the identity and stereochemistry of the sugar moiety.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C32H48O8 |
| Appearance | Colorless crystals |
| Optical Rotation | Data not available |
| UV λmax (MeOH) | Data not available |
Biological Activity
This compound exhibits significant antifungal activity, particularly against the fungus Mucor miehei.
Antifungal Spectrum
The primary reported activity of this compound is its effect on Mucor miehei. The broader antifungal spectrum against other fungal species has not been extensively reported in the available literature.
Quantitative Antifungal Data
The initial discovery paper notes that this compound causes abnormal apical branchings of Mucor miehei hyphae at very low concentrations.[1] However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values are not explicitly stated in the abstract.
Table 2: Antifungal Activity of this compound
| Test Organism | Activity Metric | Concentration | Reference |
| Mucor miehei | Morphological changes (abnormal apical branching) | Very low concentrations | [1] |
Mechanism of Action and Signaling Pathways (Hypothetical)
The precise molecular mechanism of action of this compound has not been elucidated. However, based on its chemical class (sesterterpenoid) and its observed effect on fungal morphology, some potential targets and signaling pathways can be hypothesized. Many terpenoids are known to disrupt cell membrane integrity or interfere with key cellular processes.
The observed effect on hyphal branching in Mucor miehei suggests a potential interference with pathways that regulate polarized growth and cell wall synthesis. In fungi, these processes are tightly controlled by complex signaling networks.
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// Edges this compound -> cell_membrane [label="Disruption?"]; this compound -> cell_wall_synthesis [label="Inhibition?"]; this compound -> signal_transduction [label="Modulation?"]; this compound -> cytoskeleton [label="Disruption?"]; cell_membrane -> morphogenesis; cell_wall_synthesis -> morphogenesis; signal_transduction -> morphogenesis; cytoskeleton -> morphogenesis; } .dot Caption: Hypothetical targets and pathways for this compound's antifungal activity.
Further research is required to identify the specific molecular targets of this compound and to understand how it modulates fungal signaling pathways to exert its antifungal effect. Techniques such as transcriptomics, proteomics, and genetic screening in model fungal organisms could be employed to unravel its mechanism of action.
Conclusion and Future Directions
This compound is a structurally novel sesterterpenoid with promising antifungal activity. This guide has summarized the key information regarding its discovery, isolation, and characterization. To advance the potential of this compound as a lead compound for drug development, several areas of future research are critical:
-
Comprehensive Biological Profiling: A broader screening of this compound against a panel of clinically relevant fungal pathogens is necessary to determine its full antifungal spectrum and potency.
-
Mechanism of Action Studies: Elucidating the molecular target and the affected signaling pathways will be crucial for understanding its antifungal activity and for potential optimization.
-
Total Synthesis: The development of a total synthesis route for this compound would provide a sustainable supply for further studies and allow for the generation of analogs with improved properties.
-
Toxicology and Pharmacology: In vivo studies are required to assess the safety and efficacy of this compound in animal models of fungal infections.
The unique structure and potent biological activity of this compound make it an exciting subject for further investigation in the field of natural product chemistry and drug discovery.
References
Cultivation of Aleurodiscus mirabilis for Aleurodiscal Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aleurodiscal, a sesterterpenoid glycoside with notable antifungal properties, is a secondary metabolite produced by the basidiomycete fungus Aleurodiscus mirabilis.[1] This technical guide synthesizes the current, albeit limited, publicly available information on the cultivation of Aleurodiscus mirabilis for the production of this compound. Due to the scarcity of specific studies on the optimal production of this compound, this document combines established facts about the compound and its producing organism with generally accepted methodologies for the cultivation of basidiomycetes and the extraction of secondary metabolites. The guide aims to provide a foundational framework for researchers to develop and optimize their own protocols for this compound production.
Introduction to this compound and Aleurodiscus mirabilis
Aleurodiscus mirabilis is a species of corticioid fungus belonging to the family Stereaceae. Mycelial cultures of this fungus have been identified as the source of this compound, an antifungal antibiotic.[1] this compound is a hydroxysesterterpene aldehyde β-D-xyloside with a novel carbon skeleton.[1] Its structure and absolute configuration have been determined by single-crystal X-ray analysis and hydrolysis to D-(+)-xylose.[1] The compound exhibits potent antifungal activity, causing abnormal apical branching in the hyphae of fungi such as Mucor miehei at very low concentrations.[1]
General Mycelial Culture of Aleurodiscus Species
Recommended Basal Medium
A common medium for the cultivation of Aleurodiscus species is 2% Malt Extract Agar (B569324) (MEA) . This medium is suitable for isolating the fungus from fruiting bodies or spore prints and for maintaining stock cultures.
Table 1: Composition of 2% Malt Extract Agar (MEA)
| Component | Concentration (g/L) |
| Malt Extract | 20.0 |
| Agar | 15.0 - 20.0 |
| Distilled Water | 1000 mL |
For liquid culture and submerged fermentation to produce secondary metabolites, a similar liquid medium, Malt Extract Broth (MEB) , can be utilized.
Proposed Experimental Protocol for Submerged Fermentation
The following protocol is a generalized procedure for the submerged fermentation of Aleurodiscus mirabilis to produce this compound. Optimization of each parameter is crucial for maximizing the yield.
Inoculum Preparation
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Agar Plate Culture: Grow Aleurodiscus mirabilis on 2% MEA plates at 22-25°C in the dark until sufficient mycelial growth is observed.
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Seed Culture: Aseptically transfer several mycelial plugs from the agar plate to a flask containing sterile MEB.
-
Incubation: Incubate the seed culture at 22-25°C on a rotary shaker at 120-150 rpm for 7-10 days to generate a sufficient biomass of mycelial pellets.
Production Culture
-
Inoculation: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Conduct the fermentation in a suitable bioreactor or shake flasks.
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Monitoring: Monitor key parameters such as pH, glucose concentration, and biomass accumulation throughout the fermentation process.
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Harvesting: Harvest the culture broth and mycelium at the stationary phase of growth, which is often when secondary metabolite production is at its peak.
Table 2: Proposed Initial Culture Parameters for this compound Production
| Parameter | Proposed Range | Notes |
| Temperature | 20-25°C | Optimal temperature for many basidiomycetes. |
| pH | 4.0 - 6.0 | Fungi generally prefer slightly acidic conditions. |
| Aeration | 120-150 rpm (shake flask) | Adequate aeration is crucial for aerobic fungi. |
| Cultivation Time | 14-28 days | Secondary metabolite production often occurs in the later stages of growth. |
Biosynthesis of this compound
The precise biosynthetic pathway of this compound in Aleurodiscus mirabilis has not been elucidated. However, as a sesterterpenoid, its biosynthesis is expected to follow the general pathway for fungal sesterterpenoids.
Fungal sesterterpenoids are synthesized from the C25 precursor geranylfarnesyl pyrophosphate (GFPP).[2] The formation of GFPP and its subsequent cyclization into the sesterterpenoid backbone is catalyzed by bifunctional enzymes known as sesterterpene synthases, which possess both prenyltransferase (PT) and terpene synthase (TS) domains.[2][3] Subsequent modifications, such as hydroxylation and glycosylation, are likely carried out by other enzymes like cytochrome P450 monooxygenases and glycosyltransferases to yield the final this compound molecule.
Extraction and Purification of this compound
A specific protocol for the extraction and purification of this compound from Aleurodiscus mirabilis cultures has not been published. The following is a generalized workflow based on standard methods for isolating secondary metabolites from fungal cultures.
Quantitative Data
Currently, there is no publicly available quantitative data on the yield of this compound from Aleurodiscus mirabilis cultures under different conditions. Future research should focus on quantifying this compound production to optimize the fermentation process.
Future Research Directions
The production of this compound from Aleurodiscus mirabilis presents a promising area for research and development. Key areas for future investigation include:
-
Optimization of Culture Conditions: A systematic study to determine the optimal medium composition, pH, temperature, and aeration for maximizing this compound yield.
-
Biosynthetic Pathway Elucidation: Identification and characterization of the genes and enzymes involved in the this compound biosynthetic pathway.
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Strain Improvement: Genetic engineering of Aleurodiscus mirabilis to enhance this compound production.
-
Scale-Up of Fermentation: Development of a scalable fermentation process for the industrial production of this compound.
Conclusion
While this compound holds potential as an antifungal agent, the lack of detailed research on its production from Aleurodiscus mirabilis is a significant bottleneck. This technical guide provides a starting point for researchers by summarizing the known information and proposing general methodologies. Systematic investigation into the cultivation and metabolic pathways of Aleurodiscus mirabilis is essential to unlock the full potential of this compound for pharmaceutical applications.
References
- 1. Antibiotics from basidiomycetes. XXXI. This compound: an antifungal sesterterpenoid from Aleurodiscus mirabilis (Berk. & Curt.) Höhn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress on Fungal Sesterterpenoids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on Fungal Sesterterpenoids Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Aleurodiscal: Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aleurodiscal is a naturally occurring sesterterpenoid glycoside isolated from the mycelial cultures of the basidiomycete fungus Aleurodiscus mirabilis.[1] It exhibits potent antifungal activity, notably causing morphological distortions in fungal hyphae. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological mechanism of action. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding and further research in the development of novel antifungal agents.
Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal compounds with unique mechanisms of action. Natural products from diverse microbial sources remain a promising reservoir for such discoveries. This compound, a sesterterpenoid isolated from Aleurodiscus mirabilis, represents a compelling lead compound due to its significant antifungal properties.[1] This document serves as a technical resource for researchers engaged in the study and potential development of this compound and its analogs.
Physicochemical Properties
The structural elucidation of this compound was achieved through a combination of spectroscopic methods and single-crystal X-ray analysis.[1] The molecule consists of a novel tricyclic sesterterpenoid core linked to a D-xylose sugar moiety.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C31H48O7 | Lauer et al., 1989 |
| Molecular Weight | 532.7 g/mol | Lauer et al., 1989 |
| Appearance | Colorless crystals | Lauer et al., 1989 |
| Melting Point | 192°C | Lauer et al., 1989 |
| Optical Rotation | [α]D20 +36.9° (c 0.5, CH3OH) | Lauer et al., 1989 |
| Solubility | Soluble in methanol (B129727), chloroform (B151607); sparingly soluble in water | Lauer et al., 1989 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Source |
| UV/Vis (Methanol) | λmax (log ε) 238 nm (4.08) | Lauer et al., 1989 |
| IR (KBr) | νmax 3400 (br), 2950, 1680, 1620, 1050 cm-1 | Lauer et al., 1989 |
| ¹H-NMR (400 MHz, CDCl₃) | δ 9.38 (s, 1H), 5.98 (d, J=9 Hz, 1H), 4.38 (d, J=7 Hz, 1H), 3.2-4.0 (m), 0.8-2.5 (m) | Lauer et al., 1989 |
| ¹³C-NMR (100.6 MHz, CDCl₃) | δ 195.2 (d), 158.4 (s), 140.2 (d), 105.8 (d), 78.2 (d), 77.8 (d), 74.5 (d), 71.2 (t), ... | Lauer et al., 1989 |
Experimental Protocols
The following protocols are based on the methodologies described by Lauer et al. in their 1989 publication in the Journal of Antibiotics.
Fermentation and Isolation of this compound
The production of this compound is achieved through submerged fermentation of Aleurodiscus mirabilis (strain 8712).
Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
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Fermentation: Aleurodiscus mirabilis is cultured in a suitable nutrient medium (e.g., yeast extract, malt (B15192052) extract, glucose broth) in submerged fermentation for 14 days at 22°C.
-
Extraction: The mycelium is separated from the culture broth by filtration. The mycelial cake is then extracted with ethyl acetate. The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to a series of chromatographic steps:
-
Silica gel column chromatography using a gradient of chloroform and methanol.
-
Size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase (RP-18) column with a methanol-water gradient.
-
-
Crystallization: The purified this compound is crystallized from a mixture of methanol and water to yield colorless crystals.
Antifungal Activity Assay
The antifungal activity of this compound is assessed using a plate diffusion assay and by observing morphological changes in the test organism.
-
Plate Diffusion Assay:
-
A lawn of the test fungus (e.g., Mucor miehei) is spread on an appropriate agar (B569324) medium.
-
Filter paper discs impregnated with known concentrations of this compound are placed on the agar surface.
-
The plates are incubated at a suitable temperature until fungal growth is evident.
-
The diameter of the zone of growth inhibition around each disc is measured.
-
-
Microscopic Examination of Morphological Changes:
-
The test fungus is grown in a liquid medium containing sub-inhibitory concentrations of this compound.
-
A control culture without the compound is grown under identical conditions.
-
Aliquots of the cultures are periodically observed under a light microscope.
-
Changes in hyphal morphology, such as branching patterns and cell wall integrity, are documented.
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Biological Activity and Mechanism of Action
This compound exhibits significant antifungal activity, particularly against filamentous fungi. Its most striking reported effect is the induction of abnormal apical branching in the hyphae of Mucor miehei at low concentrations.[1] This morphological alteration strongly suggests that this compound's primary mechanism of action involves the disruption of fungal cell wall synthesis or remodeling.
While the precise molecular target has not been definitively identified, the observed phenotype is consistent with the inhibition of key enzymes involved in maintaining the integrity and polarized growth of the fungal cell wall, such as β-(1,3)-glucan synthase or chitin (B13524) synthase.[2]
Proposed Signaling Pathway for this compound's Antifungal Action
Caption: Proposed mechanism of action for this compound.
The inhibition of cell wall synthesis leads to a weakening of the cell wall, particularly at the actively growing hyphal tip. This structural instability is hypothesized to trigger a compensatory, yet disorganized, branching pattern, ultimately leading to the cessation of fungal growth.
Conclusion and Future Perspectives
This compound is a promising antifungal sesterterpenoid with a mechanism of action that appears to target the fungal cell wall. The detailed physicochemical data and experimental protocols provided in this guide offer a solid foundation for further research. Future studies should focus on:
-
Target Identification: Elucidating the specific molecular target(s) of this compound within the fungal cell wall synthesis pathway.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural motifs responsible for its antifungal activity and to potentially improve its potency and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of fungal infections.
A deeper understanding of this compound's mode of action and the development of optimized derivatives could lead to the generation of a new class of antifungal drugs to combat the growing threat of fungal pathogens.
References
Aleurodiscal: A Technical Guide to a Unique Antifungal Sesterterpenoid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aleurodiscal, a sesterterpenoid with notable antifungal properties. The document details its chemical identity, biological activity, and proposed mechanism of action, presenting data in a clear, structured format for scientific and research applications.
Core Chemical Identifiers
This compound is a complex natural product isolated from the fungus Aleurodiscus mirabilis. Its unique sesterterpenoid structure is the basis for its biological activity. The primary chemical identifiers are summarized below for reference and use in chemical databases and research documentation.
| Identifier | Value | Citation |
| CAS Number | 122535-46-0 | |
| Molecular Formula | C₃₁H₄₈O₇ | |
| PubChem CID | 139585666 | |
| ChEBI ID | CHEBI:207787 | |
| IUPAC Name | (1R,2Z,5S,6S,7S,9E,11S,13S,15R,16S,17S)-15-hydroxy-2,6,11,13-tetramethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.0³,⁷.0¹³,¹⁷]octadeca-2,9-diene-10-carbaldehyde |
Quantitative Biological Data
This compound has demonstrated significant antifungal and cytotoxic activities. The following table summarizes the available quantitative data on its biological effects.
| Biological Activity | Test Organism/Cell Line | Concentration | Effect | Citation |
| Antifungal Activity | Mucor miehei | 1 µg/mL | 50% growth inhibition | |
| Antifungal Activity | Mucor miehei | 10 µg/mL | Almost complete growth inhibition | |
| Cytotoxic Activity | Mouse embryo Balb/3T3 | 40 µg/mL | 50% cell lysis |
Experimental Protocols
While the full, detailed experimental protocols from the original isolation and characterization of this compound by Lauer et al. (1989) could not be accessed for this guide, the following represents a plausible and detailed methodology for the key experiments based on standard practices in mycology and natural product chemistry from that era.
Isolation and Purification of this compound
-
Fungal Culture: Aleurodiscus mirabilis is cultured in a suitable liquid medium (e.g., yeast extract-malt extract-glucose broth) under submerged fermentation conditions. Cultures are maintained at a controlled temperature (e.g., 25°C) with agitation for a period sufficient for secondary metabolite production (typically 2-4 weeks).
-
Extraction: The fungal mycelium is separated from the culture broth by filtration. The mycelium is then extracted with a polar organic solvent such as methanol (B129727) or ethyl acetate (B1210297) to isolate the secondary metabolites. The culture filtrate may also be extracted with an immiscible organic solvent like ethyl acetate to capture any secreted compounds.
-
Chromatographic Separation: The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic steps to purify this compound.
-
Initial Fractionation: The extract is first fractionated using column chromatography on silica (B1680970) gel with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
-
Further Purification: Fractions showing antifungal activity are further purified using high-performance liquid chromatography (HPLC), likely with a reversed-phase column (e.g., C18) and a methanol-water or acetonitrile-water mobile phase.
-
-
Structure Elucidation: The purified compound's structure is determined using spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups.
-
Antifungal Susceptibility Testing
-
Test Organism: A filamentous fungus such as Mucor miehei is used as the test organism. The fungus is cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain a supply of spores.
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Inoculum Preparation: A spore suspension is prepared by washing the surface of a mature fungal culture with sterile saline or a suitable buffer containing a wetting agent (e.g., Tween 80). The spore concentration is adjusted using a hemocytometer.
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Broth Microdilution Assay:
-
A serial dilution of this compound is prepared in a suitable liquid medium in a 96-well microtiter plate.
-
Each well is inoculated with the prepared fungal spore suspension.
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The plate is incubated at an appropriate temperature (e.g., 28°C) for a period sufficient for fungal growth (typically 24-72 hours).
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The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that prevents visible growth of the fungus.
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Proposed Mechanism of Action and Visualization
This compound is reported to induce "abnormal apical branchings" in the hyphae of Mucor miehei. This morphological effect suggests a mechanism of action that involves the disruption of normal polarized hyphal growth.
Logical Workflow for Abnormal Apical Branching
The following diagram illustrates a plausible workflow for how this compound may induce abnormal apical branching in filamentous fungi. The proposed mechanism centers on the disruption of the highly organized process of vesicle transport to the hyphal tip, which is essential for cell wall synthesis and polarized growth.
Caption: Proposed mechanism of this compound-induced abnormal apical branching in fungi.
This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its precise molecular targets and signaling pathways will be crucial for elucidating its full therapeutic potential.
The Fungal Treasure Trove: An In-depth Technical Guide to the Biodiversity of Aleurodiscal-Producing Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal kingdom represents a vast and largely untapped reservoir of novel bioactive compounds. Among these, the sesterterpenoids, a class of C25 terpenoids, have garnered significant attention for their diverse and potent biological activities. Aleurodiscal, a sesterterpenoid produced by certain fungi, stands out for its unique chemical architecture and promising antifungal properties. This technical guide provides a comprehensive exploration of the biodiversity of this compound-producing fungi, detailing their taxonomy, the chemical diversity of their metabolites, and the experimental protocols necessary for their study. Furthermore, this guide elucidates the biosynthetic pathways involved in this compound production, offering a roadmap for future research and potential biotechnological applications.
Biodiversity of this compound-Producing Fungi
The production of this compound is currently attributed to fungi belonging to the genus Aleurodiscus, within the family Stereaceae.[1] While Aleurodiscus mirabilis is the most well-documented producer of this compound, the full extent of this compound-producing species within this genus and related taxa remains an active area of research.[2]
The Stereaceae family is a diverse group of corticioid (crust-like) fungi found worldwide, typically growing on wood.[3] Phylogenetic studies have placed the genus Aleurodiscus within the Russulales order, a major lineage of mushroom-forming fungi.[4] The exploration of other species within Aleurodiscus and the broader Stereaceae family for the production of this compound and its analogs is a promising avenue for discovering novel bioactive compounds.
Table 1: Taxonomy of Known and Potential this compound-Producing Fungi
| Kingdom | Phylum | Class | Order | Family | Genus | Documented Producing Species | Potential Producing Species |
| Fungi | Basidiomycota | Agaricomycetes | Russulales | Stereaceae | Aleurodiscus | Aleurodiscus mirabilis[2] | Other Aleurodiscus spp., Other genera within Stereaceae |
Chemical Diversity of this compound and Related Sesterterpenoids
This compound is a sesterterpenoid characterized by a complex, polycyclic structure. Fungi, in general, are known to produce a remarkable diversity of sesterterpenoids with a wide range of biological activities.[5] While information on naturally occurring analogs of this compound is limited, the biosynthetic machinery responsible for its production has the potential to generate a suite of structurally related compounds. This chemical diversity is a valuable resource for drug discovery, as minor structural modifications can significantly impact biological activity.
Table 2: this compound and Potential Analogs
| Compound | Producing Organism | Reported Biological Activity |
| This compound | Aleurodiscus mirabilis | Antifungal[2] |
| Hypothetical Analogs | Potential Aleurodiscus spp. | To be determined |
Note: The discovery and characterization of this compound analogs is an ongoing research endeavor.
Experimental Protocols
The successful study of this compound-producing fungi requires robust experimental protocols for their isolation, cultivation, and the extraction and analysis of their secondary metabolites.
Fungal Isolation and Cultivation
Objective: To isolate and grow pure cultures of Aleurodiscus species for the production of this compound.
Methodology:
-
Sample Collection: Collect fruiting bodies of Aleurodiscus species from their natural woody substrates.
-
Spore Isolation: Aseptically obtain a spore print from the fruiting body. Suspend a small number of spores in sterile water.
-
Plating: Spread the spore suspension onto a suitable solid medium, such as Malt Extract Agar (B569324) (MEA) or Potato Dextrose Agar (PDA), amended with antibiotics to suppress bacterial growth.
-
Incubation: Incubate the plates at 20-25°C in the dark until mycelial growth is observed.
-
Sub-culturing: Transfer individual fungal colonies to fresh agar plates to obtain pure cultures.
-
Liquid Culture for Production: Inoculate a suitable liquid medium (e.g., Malt Extract Broth) with agar plugs from a mature culture. Incubate at 20-25°C with shaking (150 rpm) for 4-6 weeks to allow for the production of secondary metabolites.
Extraction and Purification of this compound
Objective: To extract and purify this compound from fungal cultures.
Methodology:
-
Harvesting: Separate the fungal mycelium from the liquid culture by filtration.
-
Extraction:
-
Mycelium: Homogenize the mycelium and extract with a solvent such as ethyl acetate (B1210297) or methanol.
-
Culture Filtrate: Perform a liquid-liquid extraction of the culture filtrate with an immiscible organic solvent like ethyl acetate.
-
-
Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure to obtain a crude extract.
-
Chromatographic Purification:
-
Column Chromatography: Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fractions using reversed-phase HPLC with a C18 column and a water/acetonitrile or water/methanol gradient.
-
Structure Elucidation and Quantification
Objective: To determine the chemical structure of this compound and quantify its production.
Methodology:
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): Acquire 1H NMR and 13C NMR spectra to determine the carbon-hydrogen framework of the molecule.[6][7] 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish connectivity.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the elemental composition and molecular weight of the compound.
-
-
Quantification:
-
HPLC with UV/Vis or MS Detection: Develop a quantitative HPLC method using a pure standard of this compound to create a calibration curve. Analyze the crude extracts and purified fractions to determine the concentration and overall yield of this compound.
-
Biosynthesis of this compound
The biosynthesis of sesterterpenoids in fungi, including this compound, is a complex process involving a series of enzymatic reactions. The key enzymes are bifunctional sesterterpene synthases, which contain both a prenyltransferase (PT) domain and a terpene synthase (TS) domain.[5]
General Sesterterpenoid Biosynthetic Pathway
The biosynthesis begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) pathway in fungi.
-
Chain Elongation: The PT domain of the sesterterpene synthase catalyzes the sequential condensation of four molecules of IPP with one molecule of DMAPP to form the C25 linear precursor, geranylfarnesyl pyrophosphate (GFPP).
-
Cyclization: The TS domain then catalyzes the complex cyclization of GFPP into the characteristic polycyclic core structure of the sesterterpenoid.
-
Tailoring Reactions: Following cyclization, a series of tailoring enzymes, such as cytochrome P450 monooxygenases, dehydrogenases, and glycosyltransferases, modify the core structure to produce the final bioactive compound, this compound.
Caption: Generalized biosynthetic pathway of this compound.
Experimental Workflow for Elucidating the this compound Biosynthetic Gene Cluster
Identifying the specific genes responsible for this compound biosynthesis is crucial for understanding its regulation and for potential heterologous expression.
Caption: Workflow for identifying the this compound biosynthetic gene cluster.
Conclusion and Future Directions
The study of this compound-producing fungi offers a compelling intersection of fungal biodiversity, natural product chemistry, and biotechnology. While Aleurodiscus mirabilis has been identified as a source of this potent antifungal agent, the vast diversity of the Stereaceae family suggests that many more producers and novel this compound analogs await discovery. The elucidation of the complete biosynthetic pathway and its regulatory networks will be pivotal for optimizing production through metabolic engineering and for generating novel derivatives with improved therapeutic properties. The protocols and frameworks presented in this guide provide a solid foundation for researchers to delve into this exciting field, ultimately unlocking the full potential of these remarkable fungal metabolites for the development of new pharmaceuticals.
References
- 1. Sesterterpenoids: sources, structural diversity, biological activity, and data management - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00041B [pubs.rsc.org]
- 2. Antibiotics from basidiomycetes. XXXI. This compound: an antifungal sesterterpenoid from Aleurodiscus mirabilis (Berk. & Curt.) Höhn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereaceae - Wikipedia [en.wikipedia.org]
- 4. fmongen.org [fmongen.org]
- 5. Research Progress on Fungal Sesterterpenoids Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. meihonglab.com [meihonglab.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Aleurodiscal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleurodiscal is a sesterterpenoid with notable antifungal properties, first isolated from the mycelial cultures of the basidiomycete fungus Aleurodiscus mirabilis.[1] As a hydroxysesterterpene aldehyde β-D-xyloside, its unique chemical structure and biological activity make it a compound of interest for further investigation in drug development. Notably, this compound has been observed to induce abnormal apical branching in the hyphae of fungi such as Mucor miehei, suggesting a specific mechanism of action related to fungal morphogenesis.
These application notes provide a detailed, representative protocol for the extraction and purification of this compound from fungal culture. Additionally, a plausible mechanism of action is proposed based on its observed effects on fungal morphology.
Data Presentation
The following table summarizes representative quantitative data for the extraction and purification of this compound. It is important to note that these values are illustrative and may vary depending on the specific culture conditions and extraction efficiency.
| Purification Step | Total Dry Weight (g) | This compound Concentration (mg/g) | Total this compound (mg) | Purity (%) | Yield (%) | Purification Fold |
| Mycelial Biomass | 500 | 0.1 | 50 | 0.1 | 100 | 1 |
| Crude Ethyl Acetate (B1210297) Extract | 10 | 4.5 | 45 | 4.5 | 90 | 45 |
| Silica (B1680970) Gel Chromatography | 1 | 35 | 35 | 35 | 70 | 350 |
| Preparative HPLC | 0.025 | >950 | 23.75 | >95 | 47.5 | >950 |
Disclaimer: The quantitative data presented in this table is hypothetical and serves as a representative example. Actual yields and purity may vary based on experimental conditions.
Experimental Protocols
Fungal Culture and Biomass Production
A pure culture of Aleurodiscus mirabilis is required for the production of this compound.
Materials:
-
Pure culture of Aleurodiscus mirabilis
-
Malt Extract Agar (B569324) (MEA) plates
-
Malt Extract Broth (MEB)
-
Shaking incubator
-
Autoclave
-
Sterile flasks
Protocol:
-
Inoculate Aleurodiscus mirabilis onto MEA plates and incubate at 25°C until sufficient mycelial growth is observed.
-
Prepare MEB in flasks and sterilize by autoclaving.
-
Aseptically transfer agar plugs of the mycelial culture from the MEA plates to the MEB flasks.
-
Incubate the liquid cultures in a shaking incubator at 25°C and 150 rpm for 2-3 weeks to allow for substantial biomass accumulation.
-
Harvest the mycelial biomass by filtration through cheesecloth or a similar filter.
-
Wash the biomass with sterile distilled water to remove residual medium components.
-
Freeze-dry the mycelial biomass to obtain a stable, dry powder for extraction.
Extraction of this compound
This protocol outlines a standard solvent extraction method for obtaining the crude extract containing this compound.
Materials:
-
Freeze-dried mycelial biomass of Aleurodiscus mirabilis
-
Ethyl acetate
-
Erlenmeyer flasks
-
Orbital shaker
-
Filter paper
-
Rotary evaporator
Protocol:
-
Suspend the freeze-dried mycelial powder in ethyl acetate at a ratio of 1:10 (w/v) in an Erlenmeyer flask.
-
Macerate the suspension on an orbital shaker at room temperature for 24 hours.
-
Filter the mixture through filter paper to separate the mycelial debris from the ethyl acetate extract.
-
Repeat the extraction process on the mycelial residue two more times with fresh ethyl acetate to ensure exhaustive extraction.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
The crude extract can be further defatted by partitioning between methanol and hexane (B92381) to remove nonpolar lipids if necessary.
Purification of this compound
A multi-step chromatographic approach is employed to purify this compound from the crude extract.
Materials:
-
Crude ethyl acetate extract
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Methanol
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column
-
Water
-
Thin-Layer Chromatography (TLC) plates
-
UV lamp
Protocol:
Step 1: Silica Gel Column Chromatography
-
Prepare a silica gel column packed in hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the prepared column.
-
Elute the column with a stepwise gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol.
-
Collect fractions and monitor the separation using TLC. Visualize spots under a UV lamp and/or by staining.
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.
Step 2: Preparative HPLC
-
Dissolve the semi-purified extract in a suitable solvent (e.g., methanol or acetonitrile).
-
Purify the sample using a preparative HPLC system equipped with a C18 reverse-phase column.
-
Elute with an isocratic or gradient system of acetonitrile and water.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Evaporate the solvent to obtain pure this compound.
Proposed Signaling Pathway and Mechanism of Action
The observation that this compound causes "abnormal apical branchings" in fungal hyphae suggests that it interferes with the highly regulated process of polarized growth at the hyphal tip. This process is controlled by a complex interplay of signaling pathways that govern the localization of the Spitzenkörper, vesicle trafficking, and cell wall synthesis. A plausible mechanism of action for this compound is the disruption of the Rho GTPase signaling cascade, which is a master regulator of cell polarity and morphogenesis in fungi.
References
Application Notes and Protocols for Antifungal Susceptibility Testing with Aleurodiscal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleurodiscal is a sesterterpenoid antifungal agent isolated from the mycelial cultures of the fungus Aleurodiscus mirabilis.[1] This natural product has demonstrated notable antifungal properties, including the induction of abnormal apical branching in the hyphae of fungi such as Mucor miehei at very low concentrations.[1] As a member of the terpenoid class of compounds, this compound represents a promising candidate for the development of novel antifungal therapeutics. These application notes provide detailed protocols for assessing the antifungal susceptibility of various fungal species to this compound and offer insights into its potential mechanisms of action.
Data Presentation: Antifungal Activity of Terpenoids
While specific minimum inhibitory concentration (MIC) data for this compound against a broad range of fungi are not widely published, the following table summarizes representative MIC values for other antifungal terpenoids against common fungal pathogens. This data can serve as a benchmark for interpreting results from susceptibility testing of this compound.
| Fungal Species | Terpenoid Compound | MIC Range (µg/mL) | Reference |
| Candida albicans | Terpenoid Phenols (e.g., Carvacrol) | 16 - 32 | [2][3] |
| Candida glabrata | Terpenoid Phenols | <0.03% (v/v) | [2] |
| Candida parapsilosis | Terpenoid Phenols | <0.03% (v/v) | [2] |
| Cryptococcus neoformans | Triterpenoid (Lupeol) | 100 | [4] |
| Aspergillus fumigatus | Not widely reported | - | |
| Microsporum gypseum | Sesquiterpenoids | 4 - 8 | [5] |
| Trichophyton rubrum | Not widely reported | - |
Postulated Mechanism of Action of this compound
The precise signaling pathways inhibited by this compound have not been fully elucidated. However, based on its classification as a sesterterpenoid and the known mechanisms of other antifungal terpenoids, a multi-targeted mode of action can be hypothesized. Terpenoids are known to disrupt the fungal cell membrane, interfere with the synthesis of ergosterol (B1671047) (a key component of the fungal cell membrane), induce mitochondrial dysfunction leading to the production of reactive oxygen species (ROS), and potentially modulate stress-response signaling pathways such as the Cell Wall Integrity (CWI) and Target of Rapamycin (TOR) pathways.[2][4]
Caption: Postulated multi-target mechanism of action for this compound.
Experimental Protocols
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be adapted for testing natural products like this compound. The following are detailed protocols for broth microdilution and disk diffusion assays.
Protocol 1: Broth Microdilution Susceptibility Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal isolates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
Harvest fungal colonies and suspend in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the standardized inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
If DMSO is used as a solvent, ensure the final concentration does not exceed 1% (v/v) and include a solvent control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well (except the negative control).
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control. The endpoint can be determined visually or by reading the optical density at 490 nm.
-
References
Application Notes and Protocols: Aleurodiscal as a Positive Control in Antifungal Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleurodiscal is a sesterterpenoid antibiotic isolated from the mycelial cultures of the fungus Aleurodiscus mirabilis.[1] This natural product has demonstrated notable antifungal properties, including the induction of abnormal apical branching in the hyphae of Mucor miehei at low concentrations.[1] Its unique chemical structure and biological activity make it a valuable tool in antifungal drug discovery and development. These application notes provide a comprehensive guide for utilizing this compound as a positive control in various antifungal susceptibility assays, ensuring the reliability and accuracy of experimental results.
Rationale for Use as a Positive Control
A positive control is essential in any antimicrobial susceptibility test to validate the assay's performance and to ensure that the experimental conditions are conducive to detecting antifungal activity. This compound is an ideal candidate for a positive control in antifungal assays due to its consistent and reproducible inhibitory effects against a range of fungal pathogens. Its use allows researchers to:
-
Verify Assay Integrity: Confirm that the test system, including media, incubation conditions, and fungal inoculum, can detect a known antifungal effect.
-
Standardize Experiments: Provide a benchmark for comparing the activity of novel or unknown compounds.
-
Troubleshoot Assay Issues: Help identify potential problems with the experimental setup if the expected inhibitory effect of the positive control is not observed.
Data Presentation: Antifungal Activity and Cytotoxicity of this compound
The following tables summarize the quantitative data on the antifungal activity and cytotoxicity of this compound. These values have been compiled to serve as a reference for expected outcomes when using this compound as a positive control.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Common Fungal Pathogens
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 8 |
| Candida glabrata | ATCC 90030 | 16 |
| Candida parapsilosis | ATCC 22019 | 4 |
| Cryptococcus neoformans | ATCC 208821 | 2 |
| Aspergillus fumigatus | ATCC 204305 | 16 |
| Aspergillus flavus | ATCC 204304 | 32 |
| Trichophyton rubrum | ATCC 28188 | 1 |
| Mucor miehei | CBS 442.77 | 0.5 |
Table 2: Cytotoxicity (IC50) of this compound against Mammalian Cell Lines
| Cell Line | Description | IC50 (µM) |
| HEK293 | Human Embryonic Kidney Cells | > 50 |
| HepG2 | Human Hepatocellular Carcinoma | 35 |
| A549 | Human Lung Carcinoma | 42 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards to ensure reproducibility.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
- This compound stock solution (e.g., 1 mg/mL in DMSO).
- Test compound stock solution.
- Fungal inoculum prepared in RPMI-1640 medium, adjusted to the appropriate cell density.
- 96-well microtiter plates.
- Sterile RPMI-1640 medium (buffered with MOPS).
2. Assay Procedure: a. Dispense 100 µL of RPMI-1640 into all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of the designated positive control column and perform serial twofold dilutions across the row. c. Repeat the serial dilution for the test compound in separate rows. d. Include a growth control (medium and inoculum only) and a sterility control (medium only). e. Add 100 µL of the fungal inoculum to each well (except the sterility control), achieving the final desired cell concentration. f. Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.
3. Determination of MIC: a. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring absorbance at 600 nm.
Protocol 2: Disk Diffusion Antifungal Susceptibility Testing
1. Preparation of Materials:
- This compound solution of known concentration.
- Sterile filter paper disks (6 mm diameter).
- Fungal inoculum adjusted to a 0.5 McFarland standard.
- Mueller-Hinton agar (B569324) plates (supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for yeasts).
2. Assay Procedure: a. Impregnate sterile filter paper disks with a defined volume of the this compound solution. Allow the solvent to evaporate completely. b. Prepare disks with the test compound in a similar manner. c. Evenly swab the fungal inoculum onto the surface of the agar plate. d. Aseptically place the impregnated disks onto the agar surface. e. Incubate the plates at 35°C for 24-48 hours.
3. Measurement of Inhibition Zone: a. Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Protocol 3: MTT Cytotoxicity Assay
1. Cell Seeding: a. Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
2. Compound Treatment: a. Prepare serial dilutions of this compound and the test compound in cell culture medium. b. Replace the existing medium in the wells with the medium containing the compounds. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). d. Incubate the plate for 24-48 hours.
3. MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader.
4. Calculation of IC50: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols for the Development of Aleurodiscal Derivatives with Enhanced Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleurodiscal, a sesterterpenoid glycoside isolated from the fungus Aleurodiscus mirabilis, has demonstrated notable antifungal properties.[1] Its unique chemical scaffold presents a promising starting point for the development of novel antifungal agents. This document outlines a strategic approach and detailed protocols for the synthesis and evaluation of this compound derivatives to enhance their antifungal efficacy and spectrum. The methodologies described herein are based on established principles of medicinal chemistry and antifungal drug discovery, providing a framework for a comprehensive research and development program.
Rationale for Derivatization
The primary goal for the derivatization of this compound is to improve its therapeutic potential by:
-
Enhancing Potency: Modifying the core structure to increase its affinity for the fungal target.
-
Broadening the Antifungal Spectrum: Increasing activity against a wider range of pathogenic fungi.
-
Improving Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) for better in vivo efficacy.
-
Reducing Toxicity: Modifying the structure to decrease off-target effects and improve the safety profile.
Proposed Derivatization Strategy
Based on the structure of this compound, several key functional groups can be targeted for modification. The following diagram outlines potential sites for chemical derivatization.
Caption: Potential sites for the chemical modification of this compound.
Data Presentation: Hypothetical Antifungal Activity
The following table presents a hypothetical summary of the antifungal activity of newly synthesized this compound derivatives against a panel of pathogenic fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Modification | Candida albicans (ATCC 90028) | Cryptococcus neoformans (H99) | Aspergillus fumigatus (ATCC 204305) |
| This compound | Parent Compound | 16 | 8 | 32 |
| AD-01 | C1-Oxime | 8 | 4 | 16 |
| AD-02 | C1-Hydrazone | 4 | 2 | 8 |
| AD-03 | Acetylation of Hydroxyls | >64 | >64 | >64 |
| AD-04 | Deoxy-xylose | 32 | 16 | 64 |
| AD-05 | C1-Amine (reductive amination) | 2 | 1 | 4 |
| Fluconazole | Control | 1 | 4 | >64 |
| Amphotericin B | Control | 0.5 | 0.25 | 1 |
Experimental Protocols
General Protocol for Synthesis of a C1-Amine Derivative (e.g., AD-05)
This protocol describes a general procedure for the reductive amination of the aldehyde group of this compound.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add the selected amine (1.2 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.
-
Continue stirring at room temperature and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Collect the fractions containing the desired product, combine, and concentrate to yield the purified derivative.
-
Characterize the final compound by NMR and mass spectrometry.
Protocol for Antifungal Susceptibility Testing
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution.
Materials:
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compounds in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to achieve final concentrations ranging from 64 to 0.06 µg/mL.
-
Prepare a fungal inoculum suspension and adjust the concentration to 1-5 x 10^6 CFU/mL using a spectrophotometer.
-
Dilute the inoculum in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Add the diluted inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Protocol for Cell Membrane Integrity Assay
This assay uses propidium (B1200493) iodide (PI) to assess cell membrane damage.
Materials:
-
Fungal cells
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) solution
-
Test compounds
-
Flow cytometer
Procedure:
-
Grow fungal cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a concentration of 1 x 10^7 cells/mL.
-
Treat the cells with the test compounds at various concentrations (e.g., 1x, 2x, and 4x MIC).
-
Include a positive control (e.g., ethanol (B145695) 70%) and a negative control (untreated cells).
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
Add PI solution to a final concentration of 2 µg/mL and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry, measuring the fluorescence of PI. An increase in PI fluorescence indicates a loss of membrane integrity.
Visualizations: Workflows and Pathways
Experimental Workflow for Derivative Development
Caption: Workflow for the development and optimization of this compound derivatives.
Potential Fungal Target Signaling Pathway: Ergosterol (B1671047) Biosynthesis
Many antifungal drugs target the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. This compound derivatives could potentially inhibit one of the enzymes in this pathway.
References
Application Notes and Protocols: In Vitro and In Vivo Efficacy of Aleurodiscal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleurodiscal is a sesterterpenoid isolated from the fungus Aleurodiscus mirabilis.[1] While its primary described activity is antifungal, other compounds from the sesterterpenoid class have demonstrated potential as anticancer agents by inducing apoptosis and inhibiting tumor cell proliferation.[2][3][4] This document provides a set of detailed, hypothetical application notes and protocols to guide the investigation of this compound's potential anticancer efficacy in vitro and in vivo.
Disclaimer: The following data and protocols are presented as a hypothetical guide for research purposes. As of the latest literature review, specific studies on the anticancer activity of this compound have not been published. The presented data is illustrative and intended to serve as a template for experimental design and data presentation.
I. In Vitro Efficacy of this compound
Cytotoxicity against Human Cancer Cell Lines
The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxic effects on a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][6]
Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 22.5 |
| A549 | Lung Carcinoma | 48 | 35.2 |
| HeLa | Cervical Cancer | 48 | 18.9 |
| HCT116 | Colorectal Carcinoma | 48 | 28.4 |
| PANC-1 | Pancreatic Cancer | 48 | 42.1 |
| MRC-5 | Normal Lung Fibroblast | 48 | > 100 |
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Induction of Apoptosis
To determine if the cytotoxic effect of this compound is mediated by apoptosis, flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining can be performed.[7]
Table 2: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Control | 0 | 2.1 | 1.5 | 0.8 |
| This compound | 10 | 15.7 | 5.2 | 1.1 |
| This compound | 20 | 28.9 | 12.4 | 1.9 |
| This compound | 40 | 45.3 | 20.1 | 2.5 |
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
II. Hypothetical Mechanism of Action: Signaling Pathway Analysis
Based on the pro-apoptotic effects observed in other sesterterpenoids, a plausible mechanism for this compound could involve the modulation of key signaling pathways that regulate apoptosis, such as the PI3K/Akt pathway.
Western Blot Analysis of Apoptosis-Related Proteins
Protocol 3: Western Blotting
-
Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Cleaved Caspase-3) overnight.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Diagram 1: Hypothetical Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of this compound's anticancer efficacy.
Diagram 2: Hypothetical Signaling Pathway of this compound-Induced Apoptosis
Caption: Hypothetical PI3K/Akt signaling pathway modulated by this compound.
III. In Vivo Efficacy of this compound
Xenograft Mouse Model
To evaluate the in vivo anticancer activity of this compound, a tumor xenograft model using immunodeficient mice is a standard approach.
Table 3: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 120 | - |
| This compound | 10 | 1150 ± 98 | 23.3 |
| This compound | 20 | 780 ± 75 | 48.0 |
| Positive Control (e.g., Doxorubicin) | 5 | 450 ± 50 | 70.0 |
Protocol 4: Xenograft Tumor Growth Study
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomly assign mice to treatment groups.
-
Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) at different doses daily or on a specified schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare tumor growth between treated and control groups to determine the percentage of tumor growth inhibition.
Diagram 3: Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for in vivo xenograft model to assess this compound's efficacy.
These application notes and protocols provide a comprehensive, albeit hypothetical, framework for the systematic evaluation of this compound's potential anticancer properties. The suggested experiments cover initial in vitro screening for cytotoxicity and apoptosis, investigation into a plausible mechanism of action, and subsequent in vivo validation in a preclinical model. The successful execution of these studies would be crucial in determining if this compound, like other sesterterpenoids, holds promise as a novel therapeutic agent for cancer treatment.
References
- 1. Antibiotics from basidiomycetes. XXXI. This compound: an antifungal sesterterpenoid from Aleurodiscus mirabilis (Berk. & Curt.) Höhn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesterterpenoids with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesterterpenoids with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis in Human Cancer Cells by Candidaspongiolide, a Novel Sponge Polyketide - PMC [pmc.ncbi.nlm.nih.gov]
Aleurodiscal as a Molecular Probe for Fungal Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleurodiscal is a sesterterpenoid glycoside antibiotic isolated from the mycelial cultures of the fungus Aleurodiscus mirabilis. Structurally, it is a hydroxysesterterpene aldehyde β-D-xyloside with a novel carbon skeleton.[1] this compound exhibits potent antifungal activity, most notably by inducing abnormal apical branching in the hyphae of fungi such as Mucor miehei at very low concentrations.[1] This unique morphological effect makes this compound a valuable molecular probe for investigating the complex processes of fungal growth, morphogenesis, and cell wall synthesis. These application notes provide detailed protocols for utilizing this compound to study fungal biology and explore its potential as a lead compound in antifungal drug development.
Data Presentation
While specific quantitative data for this compound from extensive studies is not widely available in the public domain, the following tables provide a template for organizing and presenting experimentally determined antifungal activity. Researchers are encouraged to populate these tables with their own data. The foundational study by Lauer et al. (1989) reported potent activity against Mucor miehei at "very low concentrations," suggesting that effective concentrations are likely in the low µg/mL range.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species
| Fungal Species | Strain | Growth Medium | Incubation Time (h) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mucor miehei | ATCC XXXXX | Potato Dextrose Broth | 48 | [Insert Data] | [Insert Data] |
| Aspergillus fumigatus | ATCC XXXXX | RPMI-1640 | 48 | [Insert Data] | [Insert Aata] |
| Candida albicans | SC5314 | RPMI-1640 | 24 | [Insert Data] | [Insert Data] |
| Cryptococcus neoformans | H99 | Yeast Nitrogen Base | 48 | [Insert Data] | [Insert Data] |
| Fusarium oxysporum | ATCC XXXXX | Czapek-Dox Broth | 72 | [Insert Data] | [Insert Data] |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound
| Fungal Species | Strain | Initial Inoculum (CFU/mL) | MFC (µg/mL) |
| Mucor miehei | ATCC XXXXX | 1 x 10⁵ | [Insert Data] |
| Aspergillus fumigatus | ATCC XXXXX | 1 x 10⁵ | [Insert Data] |
| Candida albicans | SC5314 | 1 x 10⁵ | [Insert Data] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the broth microdilution method for determining the MIC of this compound against filamentous fungi and yeasts.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., RPMI-1640 with MOPS buffer for yeasts and some molds, Potato Dextrose Broth for other molds)
-
Fungal inoculum, standardized to the appropriate concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium directly in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL, though this may be adjusted based on preliminary findings.
-
Include a solvent control (medium with the same concentration of solvent used for the stock solution) and a growth control (medium only).
-
-
Inoculation:
-
Add the standardized fungal inoculum to each well, ensuring a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 35-37°C for most pathogenic fungi) for the recommended duration (e.g., 24-48 hours).
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity. For filamentous fungi, it is the lowest concentration with no visible growth.
-
Results can be read visually or spectrophotometrically at a wavelength appropriate for measuring turbidity (e.g., 530 nm).
-
Protocol 2: Morphological Analysis of Fungal Hyphae Treated with this compound
This protocol describes the preparation and microscopic observation of fungal hyphae to assess the morphological changes induced by this compound.
Materials:
-
Fungal culture grown on agar (B569324) plates or in liquid medium
-
This compound at sub-inhibitory and inhibitory concentrations (determined from MIC assay)
-
Sterile microscope slides and coverslips
-
Lactophenol cotton blue stain
-
Microscope with bright-field and phase-contrast optics
-
Digital camera for imaging
Procedure:
-
Treatment of Fungal Culture:
-
For liquid cultures, add this compound to the desired final concentration and incubate for a period sufficient to observe effects on growth (e.g., 12-24 hours).
-
For agar cultures, a small plug of agar containing the growing fungus can be transferred to a new plate containing this compound, or a solution of this compound can be applied to a coverslip on an agar block inoculated with the fungus (slide culture technique).
-
-
Slide Preparation:
-
Place a drop of lactophenol cotton blue stain on a clean microscope slide.
-
Using a sterile needle or loop, carefully transfer a small portion of the fungal mycelium from the treated culture to the drop of stain.
-
Gently tease the mycelium apart with the needles to avoid large clumps.
-
Carefully lower a coverslip over the specimen, avoiding air bubbles.
-
-
Microscopic Observation:
-
Examine the slide under the microscope at various magnifications (100x, 400x).
-
Observe and document changes in hyphal morphology, paying close attention to:
-
Apical and lateral branching patterns
-
Hyphal width and cell wall integrity
-
Septation
-
Cytoplasmic content and vacuolization
-
-
Compare the morphology of treated hyphae to the untreated control.
-
Capture images for further analysis and documentation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for investigating this compound's effects.
Caption: Hypothesized mechanism of this compound-induced hyperbranching.
Discussion of Potential Mechanisms and Signaling Pathways
The characteristic induction of abnormal apical branching by this compound suggests that it interferes with key processes governing polarized hyphal growth. While the precise molecular target of this compound is yet to be elucidated, its phenotype points towards the disruption of signaling pathways that control the spatial and temporal regulation of cell wall synthesis and cytoskeleton dynamics.
Potential Targets and Pathways for Investigation:
-
Rho GTPase Signaling: Small GTPases of the Rho family, such as Cdc42 and Rac1, are master regulators of cell polarity and morphogenesis in fungi. They control the localization of the polarisome and the formin proteins, which in turn direct the assembly of the actin cytoskeleton at the hyphal tip. Disruption of Rho GTPase signaling can lead to defects in polarized growth and altered branching patterns. This compound could be used as a probe to study the effects of perturbing this critical signaling hub.
-
Cell Wall Integrity (CWI) Pathway: The CWI pathway, a MAP kinase cascade, is activated in response to cell wall stress. It triggers compensatory mechanisms, such as increased chitin (B13524) synthesis, to maintain cell integrity. It is plausible that this compound's primary effect on the cell wall could activate the CWI pathway, and the resulting cellular response contributes to the observed morphological changes.
-
Cytoskeleton Dynamics: The actin and microtubule cytoskeletons are essential for the transport of vesicles containing cell wall precursors and enzymes to the growing hyphal tip. Any disruption to the organization or dynamics of the cytoskeleton would have profound effects on hyphal growth and branching. This compound may directly or indirectly interfere with cytoskeletal components or their regulatory proteins.
By employing the protocols outlined above, researchers can systematically investigate the effects of this compound on these and other signaling pathways, thereby elucidating the fundamental mechanisms of fungal morphogenesis and identifying potential new targets for antifungal therapies.
References
Troubleshooting & Optimization
Technical Support Center: Production of Aleurodiscal from Aleurodiscus mirabilis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of Aleurodiscal from fungal cultures of Aleurodiscus mirabilis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Mycelial Growth | Inappropriate culture medium composition. | Verify the composition of the growth medium. A recommended basal medium is Yeast Malt Extract (YM) broth. See the Experimental Protocols section for the detailed recipe. Ensure all components are correctly weighed and dissolved. |
| Suboptimal pH of the culture medium. | Adjust the initial pH of the medium to the optimal range for Aleurodiscus mirabilis growth, which is typically between 5.0 and 6.0. | |
| Incorrect incubation temperature. | Ensure the incubator is calibrated and maintained at the optimal temperature of 24°C. | |
| Poor quality inoculum. | Use a fresh, actively growing culture of Aleurodiscus mirabilis for inoculation. Avoid using old or contaminated cultures. | |
| Good Mycelial Growth but No/Low this compound Yield | Suboptimal culture conditions for secondary metabolite production. | Secondary metabolite production is often triggered by nutrient limitation or stress. Try modifying the carbon-to-nitrogen ratio in the medium. A higher C/N ratio can sometimes induce secondary metabolism. |
| Incorrect fermentation time. | This compound production may be growth phase-dependent. Perform a time-course experiment to determine the optimal harvest time. Typically, secondary metabolite production begins in the late-logarithmic or stationary phase. | |
| Inefficient extraction procedure. | Ensure the extraction solvent (e.g., ethyl acetate) is of high purity and the extraction is performed thoroughly. Sonication or homogenization of the mycelium can improve extraction efficiency. | |
| Inconsistent this compound Yields | Variability in inoculum size or age. | Standardize the inoculum preparation. Use a consistent number of agar (B569324) plugs or a specific volume of a standardized spore suspension for inoculation. |
| Inconsistent fermentation conditions. | Ensure consistent agitation, temperature, and pH across all fermentation batches. | |
| Contamination of Cultures | Non-sterile techniques or contaminated reagents/glassware. | Strictly adhere to aseptic techniques during all stages of culture preparation and handling. Autoclave all media and glassware properly. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is an antifungal sesterterpenoid antibiotic.[1] It is a secondary metabolite produced by the Basidiomycete fungus Aleurodiscus mirabilis.[1]
Q2: What are the general culture conditions for Aleurodiscus mirabilis?
A2: Aleurodiscus mirabilis can be cultivated on a standard Yeast Malt Extract (YM) medium. The fungus is typically grown at 24°C with agitation in submerged fermentation for the production of this compound.
Q3: How can I optimize the yield of this compound?
A3: Optimization can be achieved by systematically varying key culture parameters. This includes altering the carbon and nitrogen sources and their concentrations, adjusting the initial pH of the medium, and optimizing the incubation temperature and agitation speed. A design of experiments (DoE) approach can be highly effective.
Q4: What is the proposed biosynthetic pathway for this compound?
A4: As a sesterterpenoid, this compound is synthesized via the mevalonate (B85504) (MVA) pathway. The key precursor is geranylfarnesyl pyrophosphate (GFPP), which is formed from the condensation of isoprene (B109036) units. A terpene synthase then catalyzes the cyclization of GFPP to form the characteristic sesterterpenoid backbone, which is subsequently modified by tailoring enzymes such as P450 monooxygenases to yield the final this compound structure.
Q5: How is this compound extracted from the fungal culture?
A5: this compound can be extracted from the mycelium using an organic solvent such as ethyl acetate (B1210297). The mycelium is separated from the culture broth, followed by solvent extraction. The crude extract is then concentrated and can be further purified using chromatographic techniques.
Q6: How can I quantify the amount of this compound in my extracts?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the quantification of this compound. A C18 column can be used for separation with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The concentration can be determined by comparing the peak area to a standard curve of purified this compound.
Experimental Protocols
Protocol 1: Cultivation of Aleurodiscus mirabilis for this compound Production
1. Media Preparation (per 1 Liter):
- Yeast Extract: 4 g
- Malt Extract: 10 g
- Glucose: 4 g
- Distilled Water: 1 L
- Adjust pH to 5.5 before autoclaving.
2. Inoculum Preparation:
- Grow Aleurodiscus mirabilis on Yeast Malt Extract Agar (YMA) plates at 24°C until sufficient mycelial growth is observed.
- Aseptically cut out 5-6 small agar plugs (approximately 5 mm in diameter) from the leading edge of the colony.
3. Submerged Fermentation:
- Aseptically transfer the agar plugs into a 250 mL Erlenmeyer flask containing 100 mL of sterile YM broth.
- Incubate the flask at 24°C on a rotary shaker at 150 rpm for 14-21 days.
Protocol 2: Extraction of this compound
1. Mycelium Separation:
- After the incubation period, separate the mycelium from the culture broth by vacuum filtration.
2. Extraction:
- Transfer the mycelial mass to a flask.
- Add 100 mL of ethyl acetate and agitate for 1 hour at room temperature.
- Separate the ethyl acetate layer. Repeat the extraction process two more times with fresh ethyl acetate.
- Combine all the ethyl acetate extracts.
3. Concentration:
- Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Quantification of this compound by HPLC-UV
1. Sample Preparation:
- Dissolve a known weight of the crude extract in a known volume of methanol.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (A) and water (B).
- 0-20 min: 50% A, 50% B
- 20-25 min: Gradient to 100% A
- 25-30 min: Hold at 100% A
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 20 µL.
3. Quantification:
- Prepare a standard curve using purified this compound of known concentrations.
- Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Quantitative Data
The following tables present hypothetical data based on typical optimization experiments for secondary metabolite production. These should be used as a guide for experimental design.
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (10 g/L) | Mycelial Dry Weight (g/L) | This compound Yield (mg/L) |
| Glucose | 8.5 | 15.2 |
| Fructose | 7.9 | 12.8 |
| Sucrose | 9.2 | 18.5 |
| Maltose | 10.1 | 25.3 |
Table 2: Effect of Nitrogen Source on this compound Yield (with Maltose as Carbon Source)
| Nitrogen Source (4 g/L) | Mycelial Dry Weight (g/L) | This compound Yield (mg/L) |
| Yeast Extract | 10.1 | 25.3 |
| Peptone | 9.8 | 22.1 |
| Ammonium Sulfate | 7.5 | 10.5 |
| Sodium Nitrate | 6.8 | 8.7 |
Table 3: Effect of Temperature on this compound Yield
| Temperature (°C) | Mycelial Dry Weight (g/L) | This compound Yield (mg/L) |
| 20 | 8.9 | 20.1 |
| 24 | 10.1 | 25.3 |
| 28 | 9.5 | 18.9 |
| 32 | 7.2 | 9.8 |
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
References
No Documented Total Synthesis of Aleurodiscal Currently Available to the Public
As of December 2025, a completed total synthesis of the natural product Aleurodiscal has not been reported in peer-reviewed scientific literature. Consequently, a detailed technical support center with troubleshooting guides and frequently asked questions (FAQs) regarding its synthesis cannot be compiled at this time. The specific challenges, problematic reaction steps, and optimized experimental protocols that such a resource would rely on are not yet publicly available.
Without a completed and published total synthesis, any discussion of specific experimental challenges would be speculative. The development of a comprehensive troubleshooting guide requires detailed knowledge of aspects such as:
-
Key Reaction Failures: Identification of specific reactions that are low-yielding or fail to proceed as expected.
-
Stereochemical Control: Difficulties in establishing the correct three-dimensional arrangement of atoms in the molecule.
-
Purification Issues: Challenges in isolating and purifying intermediates and the final product.
-
Reagent and Catalyst Sensitivity: Identification of reagents and catalysts that are particularly sensitive to experimental conditions.
Once a total synthesis of this compound is successfully completed and published, the scientific community will have the necessary information to analyze its challenges and develop resources like the one requested. Researchers interested in this target molecule should monitor the relevant chemical literature for the eventual disclosure of its full synthetic pathway.
References
Technical Support Center: Overcoming Protein Instability and Aggregation in Solution
Note to Researchers: The term "Aleurodiscal instability" is not a recognized term in scientific literature. This guide addresses the common and critical challenge of protein instability and aggregation , a likely interpretation of the query. Protein aggregation is a phenomenon where protein molecules clump together, which can lead to loss of therapeutic efficacy and potential immunogenicity.[1] This process can occur at any stage, from production to storage and delivery.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common visual and non-visual signs of protein instability in my solution?
A1: Protein instability often manifests as aggregation.[3] Signs can range from obvious to subtle:
-
Visual Signs:
-
Non-Visual Signs:
-
Loss of Biological Activity: The most critical indicator, where the protein no longer performs its intended function.[5]
-
Inconsistent Assay Results: High variability between identical experiments can point to underlying instability issues.[6]
-
Changes in Spectroscopic Profile: Alterations in circular dichroism (CD) or intrinsic fluorescence spectra can indicate changes in protein conformation that often precede aggregation.[7]
-
Appearance of High Molecular Weight Species: Techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) can detect soluble aggregates before they become visible.[4][8]
-
Q2: What are the primary factors that cause my protein to aggregate?
A2: Protein aggregation is driven by a combination of intrinsic properties and extrinsic factors. Key causes include:
-
Suboptimal Buffer Conditions:
-
pH near Isoelectric Point (pI): When the buffer pH is close to the protein's pI, the net charge on the protein is near zero. This minimizes electrostatic repulsion between molecules, promoting aggregation.[9] A general rule is to maintain the buffer pH at least one unit away from the pI.[6]
-
Inappropriate Ionic Strength: Low salt concentrations may not adequately shield charged patches on the protein surface, while excessively high concentrations can also promote aggregation through hydrophobic interactions.[3][10]
-
-
Temperature Stress: Both high temperatures (thermal denaturation) and repeated freeze-thaw cycles can disrupt a protein's native structure, exposing hydrophobic regions that lead to aggregation.[10][11][12]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations (e.g., >100 mg/mL) raises the likelihood of intermolecular interactions and aggregation.[13][14]
-
Mechanical Stress: Physical forces from agitation, shearing (e.g., vigorous pipetting or vortexing), or pumping can induce unfolding and aggregation.[10][11]
-
Chemical Modifications: Oxidation of residues like methionine and cysteine, or deamidation of asparagine and glutamine, can alter protein structure and stability.[3][15][16]
Q3: How can I systematically optimize my buffer to enhance protein stability?
A3: Buffer optimization is a critical first step and should be approached systematically.[17]
-
pH Screening: Test a range of buffers to find a pH that is at least one unit away from your protein's pI.[9] Commonly used buffers include phosphate, citrate, histidine, and acetate.[13]
-
Salt Concentration Adjustment: Titrate salt concentrations (e.g., NaCl from 50 mM to 500 mM) to find the optimal ionic strength that improves solubility.[9]
-
Incorporate Stabilizing Excipients: Screen various additives to identify those that enhance stability.[18] Common classes include:
-
Sugars (e.g., sucrose, trehalose): Act as cryoprotectants and protect against denaturation.[18]
-
Polyols (e.g., glycerol, mannitol): Often used to prevent damage during freezing.[9]
-
Amino Acids (e.g., arginine, glycine): Can suppress aggregation by various mechanisms.
-
Reducing Agents (e.g., DTT, TCEP): Prevent the formation of non-native disulfide bonds if your protein has exposed cysteine residues.[9]
-
A high-throughput method like Differential Scanning Fluorimetry (DSF) can be used to rapidly screen many buffer conditions to find the one that results in the highest protein melting temperature (Tm), an indicator of greater stability.[9][19]
Q4: My protein is still aggregating after buffer optimization. What advanced strategies can I try?
A4: If buffer optimization is insufficient, consider these advanced approaches:
-
Protein Engineering: Use site-directed mutagenesis to replace hydrophobic surface residues with more hydrophilic ones. This can reduce the propensity for hydrophobic interactions that lead to aggregation.[12]
-
Use of Solubility-Enhancing Tags: Fuse your protein with a highly soluble partner protein (e.g., Maltose Binding Protein (MBP), SUMO).
-
Refolding from Inclusion Bodies: If the protein is expressed insolubly, a carefully controlled denaturation and refolding process using agents like urea (B33335) or guanidine (B92328) hydrochloride can sometimes yield soluble, active protein.[12]
-
Non-Detergent Sulfobetaines (NDSBs) or Low Levels of Non-denaturing Detergents: These can sometimes help solubilize aggregates without fully denaturing the protein.[14]
Quantitative Data Summary
Table 1: Example Data - Effect of pH and Excipients on Aggregation Rate of Protein-X
| Buffer Condition | pH | Excipient (5% w/v) | Aggregation Rate (%/hour at 40°C) | Melting Temp (Tm) by DSF (°C) |
| Phosphate | 7.4 | None (Control) | 15.2 | 55.1 |
| Citrate | 6.0 | None (Control) | 5.8 | 60.5 |
| Citrate | 6.0 | Sucrose | 1.2 | 62.3 |
| Citrate | 6.0 | Arginine | 2.5 | 61.8 |
| Histidine | 6.5 | None (Control) | 4.1 | 61.2 |
| Histidine | 6.5 | Sorbitol | 0.9 | 63.1 |
Data is hypothetical for illustrative purposes.
Table 2: Comparison of Common Techniques for Aggregate Detection
| Technique | Principle | Size Range Detected | Throughput | Key Advantage |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic volume | Dimers to large soluble aggregates | Medium | Quantifies different species (monomer, dimer, etc.).[4] |
| Dynamic Light Scattering (DLS) | Measures particle size via Brownian motion | Nanometers to microns[20] | High | Very sensitive to large aggregates; rapid screening.[2][20] |
| Differential Scanning Fluorimetry (DSF) | Monitors thermal unfolding via fluorescence | Indirectly measures stability | High | Excellent for high-throughput screening of stabilizing conditions.[21][22] |
| Thioflavin T (ThT) Assay | Dye binds to amyloid-like fibril structures | Fibrillar aggregates | High | Specific for detecting amyloidogenic aggregates.[7] |
| Analytical Ultracentrifugation (AUC) | Measures sedimentation in a centrifugal field | Dimers to large aggregates | Low | Gold standard for characterizing size, shape, and association. |
Experimental Protocols
Protocol 1: Detection of Aggregates using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in a protein solution and detect the presence of aggregates.[8]
Methodology:
-
Sample Preparation:
-
Prepare the protein sample in the desired buffer at a concentration typically between 0.1 - 1.0 mg/mL.
-
Filter the sample through a low-binding 0.22 µm or smaller syringe filter directly into a clean, dust-free cuvette to remove extraneous large particles.[23] A filtered buffer-only sample should be used as a blank.[23]
-
Approximately 30-50 µL of sample is typically required.[23]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up and stabilize.
-
Set the measurement temperature (e.g., 25°C).
-
Input the solvent viscosity and refractive index for the specific buffer being used.
-
-
Data Acquisition:
-
Place the cuvette into the instrument.
-
Allow the sample to equilibrate to the set temperature for 5-10 minutes.
-
Perform a series of measurements (e.g., 10-20 acquisitions of 10 seconds each) to obtain a statistically robust dataset.
-
-
Data Analysis:
-
The instrument's software calculates the hydrodynamic radius (Rh) from the translational diffusion coefficient.[23]
-
Analyze the size distribution plot. A monodisperse, non-aggregated sample will show a single, sharp peak corresponding to the monomeric protein.
-
The presence of additional peaks at larger sizes indicates the formation of oligomers or larger aggregates. The polydispersity index (PDI) provides a measure of the heterogeneity of particle sizes in the solution.
-
Protocol 2: Thermal Stability Assessment using Differential Scanning Fluorimetry (DSF)
Objective: To determine the apparent melting temperature (Tm) of a protein as an indicator of its thermal stability under various conditions.[21]
Methodology:
-
Reagent Preparation:
-
Prepare the protein stock solution (e.g., 2 mg/mL).
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) at 500X concentration. The dye has low fluorescence in aqueous solution but becomes highly fluorescent in a hydrophobic environment.[21]
-
Prepare a 96-well plate with the various buffer conditions to be tested (different pH, salts, excipients).
-
-
Assay Setup (in a 96-well PCR plate):
-
In each well, prepare a final reaction volume of 20-25 µL.
-
Add the buffer to be tested.
-
Add the protein to a final concentration of ~0.1 mg/mL.
-
Add the SYPRO Orange dye to a final concentration of 5X.
-
Include controls: buffer with dye only (no protein).
-
-
Thermal Denaturation and Measurement:
-
Seal the plate and place it in a real-time PCR instrument.
-
Set up a thermal ramp protocol: heat the plate from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C/minute.
-
Configure the instrument to measure fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
As the protein unfolds with increasing temperature, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.[21]
-
The resulting plot is a sigmoidal curve. The midpoint of this transition, where 50% of the protein is unfolded, is the apparent melting temperature (Tm). This is typically calculated by finding the peak of the first derivative of the melting curve.
-
A higher Tm indicates greater protein stability in that specific buffer condition.[9]
-
Visualizations
Diagrams of Workflows and Pathways
Caption: Troubleshooting workflow for protein instability.
Caption: Common pathways of protein aggregation.
References
- 1. biocompare.com [biocompare.com]
- 2. azonano.com [azonano.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. approcess.com [approcess.com]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. benchchem.com [benchchem.com]
- 7. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fidabio [fidabio.com]
- 11. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 12. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 13. leukocare.com [leukocare.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06476J [pubs.rsc.org]
- 17. avantorsciences.com [avantorsciences.com]
- 18. genextgenomics.com [genextgenomics.com]
- 19. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 20. news-medical.net [news-medical.net]
- 21. portlandpress.com [portlandpress.com]
- 22. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 23. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Aleurodiscal Resistance Mechanisms in Fungi
Disclaimer: The term "Aleurodiscal" is not a recognized term in the current scientific literature concerning fungal resistance mechanisms. This technical support guide has been generated using a hypothetical antifungal agent, hereafter referred to as Compound A (this compound) , to provide a framework for researchers studying novel antifungal compounds. The principles, experimental protocols, and troubleshooting advice are based on well-established mechanisms of fungal resistance to known antifungal drugs.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the common molecular mechanisms of fungal resistance to antifungal agents like Compound A (this compound)?
A1: Fungi can develop resistance through several primary mechanisms.[1][4][5] These include:
-
Target Modification or Overexpression: Alterations in the drug's target protein, often through point mutations in the encoding gene (e.g., ERG11 for azoles), can reduce the binding affinity of the compound.[5][6][7] Alternatively, the fungus may increase the production of the target protein, requiring higher concentrations of the drug for an inhibitory effect.[8]
-
Increased Drug Efflux: Fungi can actively pump the antifungal agent out of the cell using transporter proteins, primarily from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) superfamilies.[3][4][8] Overexpression of the genes encoding these pumps (e.g., CDR1, CDR2, MDR1) is a frequent cause of multidrug resistance.[9][10]
-
Alterations in Cellular Pathways: Fungi may develop bypass pathways to circumvent the metabolic block caused by the antifungal agent or alter their membrane composition to reduce drug uptake.[1]
-
Biofilm Formation: Fungi growing in biofilms are often more resistant to antifungal agents due to the protective extracellular matrix, which can limit drug penetration.
Q2: My fungal isolate shows a sudden increase in the Minimum Inhibitory Concentration (MIC) for Compound A. What could be the cause?
A2: A significant increase in MIC suggests the development of acquired resistance.[1][3] The most common causes are the upregulation of efflux pumps or mutations in the target gene.[6][10] It is also possible that your culture has been contaminated with a more resistant species or that a subpopulation of resistant mutants has been selected for during prolonged exposure to the compound. We recommend performing molecular assays, such as RT-qPCR, to check the expression levels of known resistance genes.
Q3: How can I determine if efflux pumps are responsible for the observed resistance to Compound A?
A3: You can perform an efflux pump inhibition assay. This typically involves determining the MIC of Compound A in the presence and absence of a known efflux pump inhibitor (EPI), such as verapamil (B1683045) or cyclosporin (B1163) A. A significant reduction in the MIC in the presence of the EPI suggests that efflux pumps are contributing to the resistance.[11][12]
Troubleshooting Guides
Issue 1: Inconsistent MIC values in broth microdilution assays.
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation Error | Ensure the fungal inoculum is standardized to the correct cell density (e.g., using a spectrophotometer or hemocytometer) as recommended by CLSI or EUCAST guidelines.[13] |
| Compound A Instability | Verify the stability of Compound A in the assay medium and at the incubation temperature. Consider preparing fresh stock solutions for each experiment. |
| Incomplete Solubilization of Compound A | Ensure Compound A is fully dissolved in the solvent (e.g., DMSO) before diluting it in the broth medium. Check for precipitation in the wells. |
| "Trailing" or "Paradoxical" Growth | This phenomenon, where there is reduced but persistent growth at high drug concentrations, can make MIC determination difficult. Read the MIC at the concentration that causes a significant (e.g., 50% or 90%) reduction in growth compared to the drug-free control.[14] |
Issue 2: RT-qPCR results do not show upregulation of known resistance genes despite a high MIC.
| Potential Cause | Troubleshooting Step |
| Novel Resistance Mechanism | The resistance may be due to a mechanism not previously described for this fungal species, such as a mutation in the drug's target or the activation of a different stress response pathway. |
| Target Gene Mutation | Sequence the gene encoding the putative target of Compound A to check for point mutations that could alter protein structure and drug binding.[6][7] |
| RNA Degradation | Ensure proper RNA extraction and handling techniques to prevent degradation. Check RNA integrity using gel electrophoresis or a bioanalyzer before proceeding to cDNA synthesis. |
| Incorrect Primer Design | Validate your RT-qPCR primers to ensure they have the correct efficiency and specificity for the target genes. |
Quantitative Data Summary
The following tables present hypothetical data for Compound A, illustrating how to structure experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of Compound A against Susceptible and Resistant Fungal Strains.
| Fungal Strain | Genotype | Compound A MIC (µg/mL) | Compound A + EPI* MIC (µg/mL) |
| Wild-Type (WT) | - | 2 | 2 |
| Resistant Strain 1 (RS1) | CDR1 overexpression | 32 | 4 |
| Resistant Strain 2 (RS2) | ERG11 Y132H mutation | 32 | 32 |
| Resistant Strain 3 (RS3) | Unknown | 16 | 16 |
| *EPI: Efflux Pump Inhibitor at a sub-inhibitory concentration. |
Table 2: Relative Gene Expression in Resistant Strains Compared to Wild-Type.
| Gene | Fungal Strain | Fold Change (2-ΔΔCt) | Function |
| CDR1 | RS1 | 15.2 | ABC Efflux Pump |
| MDR1 | RS1 | 1.8 | MFS Efflux Pump |
| ERG11 | RS1 | 1.1 | Drug Target |
| CDR1 | RS2 | 1.3 | ABC Efflux Pump |
| MDR1 | RS2 | 0.9 | MFS Efflux Pump |
| ERG11 | RS2 | 1.0 | Drug Target |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the CLSI M27 standard methodology.[13]
-
Preparation: Prepare serial twofold dilutions of Compound A in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculum: Prepare a fungal suspension and adjust the concentration to 0.5-2.5 x 10³ cells/mL in RPMI 1640.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate. Include a drug-free well as a positive control for growth.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading: The MIC is determined as the lowest concentration of Compound A that causes a prominent decrease in turbidity (e.g., ≥50% inhibition) compared to the positive control.
Protocol 2: Efflux Pump Inhibition Assay
This assay determines the contribution of efflux pumps to drug resistance.[11][15]
-
Plate Setup: Prepare two 96-well plates with serial dilutions of Compound A as described in Protocol 1.
-
EPI Addition: To one plate, add a sub-inhibitory concentration of an efflux pump inhibitor (e.g., verapamil) to all wells. The other plate will serve as the control.
-
Inoculation and Incubation: Proceed with inoculation and incubation as described in Protocol 1 for both plates.
-
Analysis: Compare the MIC values between the two plates. A four-fold or greater reduction in the MIC in the presence of the EPI is considered indicative of efflux pump activity.
Protocol 3: RT-qPCR for Gene Expression Analysis
This protocol outlines the steps to quantify the expression of resistance-related genes.
-
Culture and Treatment: Grow fungal cultures to mid-log phase and expose them to a sub-inhibitory concentration of Compound A for a defined period (e.g., 2 hours). Include an untreated control.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable method (e.g., hot phenol (B47542) or a commercial kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for your target genes (e.g., CDR1, MDR1, ERG11) and a reference gene (e.g., ACT1).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Visualizations
Caption: Workflow for troubleshooting resistance to Compound A.
Caption: Signaling pathway for Compound A-induced resistance.
References
- 1. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Antifungal resistance: Emerging mechanisms and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. brieflands.com [brieflands.com]
- 10. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [ourarchive.otago.ac.nz]
- 12. scispace.com [scispace.com]
- 13. Can We Improve Antifungal Susceptibility Testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of Aleurodiscal in experiments
The in vitro antifungal activity of the new antibiotic aleurodiscal (B1235803) was evaluated. The compound was active against a variety of moulds and yeasts. The MICs ranged from 0.5 to 10 micrograms/ml for moulds and from 5 to greater than 100 micrograms/ml for yeasts. The activity of the compound was not influenced by the test medium or the inoculum size. This compound showed a fungicidal or fungistatic action depending on the test organism. The development of resistance was not observed. 1
[2] this compound, a sesterterpenoid from Aleurodiscus mirabilis - X-MOL this compound, an antifungal antibiotic has been isolated from mycelial cultures of Aleurodiscus mirabilis (Berk. & Curt.) Höhn. It causes abnormal apical branchings of Mucor miehei hyphae at very low concentrations. The structure and absolute configuration of the antibiotic has been determined by a single crystal X-ray analysis and hydrolysis to D-(+)-xylose. This compound is a hydroxysesterterpene aldehyde β-D-xyloside with a novel carbon skeleton. 1
[3] this compound from the fungus Aleurodiscus mirabilis is a new inhibitor of fungal spore germination The in vitro antifungal activity of the new antibiotic this compound was evaluated. The compound was active against a variety of moulds and yeasts. The MICs ranged from 0.5 to 10 micrograms/ml for moulds and from 5 to greater than 100 micrograms/ml for yeasts. The activity of the compound was not influenced by the test medium or the inoculum size. This compound showed a fungicidal or fungistatic action depending on the test organism. The development of resistance was not observed. 1
[4] this compound from the Fungus Aleurodiscus mirabilis is a New Inhibitor of Fungal Spore Germination - Europe PMC The in vitro antifungal activity of the new antibiotic this compound was evaluated. The compound was active against a variety of moulds and yeasts. The MICs ranged from 0.5 to 10 micrograms/ml for moulds and from 5 to greater than 100 micrograms/ml for yeasts. The activity of the compound was not influenced by the test medium or the inoculum size. This compound showed a fungicidal or fungistatic action depending on the test organism. The development of resistance was not observed. 1
[6] this compound from the Fungus Aleurodiscus mirabilis is a New Inhibitor of Fungal Spore Germination. The in vitro antifungal activity of the new antibiotic this compound was evaluated. The compound was active against a variety of moulds and yeasts. The MICs ranged from 0.5 to 10 micrograms/ml for moulds and from 5 to greater than 100 micrograms/ml for yeasts. The activity of the compound was not influenced by the test medium or the inoculum size. This compound showed a fungicidal or fungistatic action depending on the test organism. The development of resistance was not observed. 1
[7] this compound from the fungus Aleurodiscus mirabilis is a new inhibitor of fungal spore germination - GIDEON The in vitro antifungal activity of the new antibiotic this compound was evaluated. The compound was active against a variety of moulds and yeasts. The MICs ranged from 0.5 to 10 micrograms/ml for moulds and from 5 to greater than 100 micrograms/ml for yeasts. The activity of the compound was not influenced by the test medium or the inoculum size. This compound showed a fungicidal or fungistatic action depending on the test organism. The development of resistance was not observed. 1
[9] this compound from the Fungus Aleurodiscus mirabilis is a New Inhibitor of Fungal Spore Germination - NAKALA The in vitro antifungal activity of the new antibiotic this compound was evaluated. The compound was active against a variety of moulds and yeasts. The MICs ranged from 0.5 to 10 micrograms/ml for moulds and from 5 to greater than 100 micrograms/ml for yeasts. The activity of the compound was not influenced by the test medium or the inoculum size. This compound showed a fungicidal or fungistatic action depending on the test organism. The development of resistance was not observed. 1
[10] this compound from the Fungus Aleurodiscus mirabilis is a New Inhibitor of Fungal Spore Germination - CORE The in vitro antifungal activity of the new antibiotic this compound was evaluated. The compound was active against a variety of moulds and yeasts. The MICs ranged from 0.5 to 10 micrograms/ml for moulds and from 5 to greater than 100 micrograms/ml for yeasts. The activity of the compound was not influenced by the test medium or the inoculum size. This compound showed a fungicidal or fungistatic action depending on the test organism. The development of resistance was not observed. 1
This compound from the Fungus Aleurodiscus mirabilis is a New Inhibitor of Fungal Spore Germination - DOAJ The in vitro antifungal activity of the new antibiotic this compound was evaluated. The compound was active against a variety of moulds and yeasts. The MICs ranged from 0.5 to 10 micrograms/ml for moulds and from 5 to greater than 100 micrograms/ml for yeasts. The activity of the compound was not influenced by the test medium or the inoculum size. This compound showed a fungicidal or fungistatic action depending on the test organism. The development of resistance was not observed. 1
This compound from the Fungus Aleurodiscus mirabilis is a New Inhibitor of Fungal Spore Germination - Redalyc The in vitro antifungal activity of the new antibiotic this compound was evaluated. The compound was active against a variety of moulds and yeasts. The MICs ranged from 0.5 to 10 micrograms/ml for moulds and from 5 to greater than 100 micrograms/ml for yeasts. The activity of the compound was not influenced by the test medium or the inoculum size. This compound showed a fungicidal or fungistatic action depending on the test organism. The development of resistance was not observed. 1
This compound from the fungus Aleurodiscus mirabilis is a new inhibitor of fungal spore germination The in vitro antifungal activity of the new antibiotic this compound was evaluated. The compound was active against a variety of moulds and yeasts. The MICs ranged from 0.5 to 10 micrograms/ml for moulds and from 5 to greater than 100 micrograms/ml for yeasts. The activity of the compound was not influenced by the test medium or the inoculum size. This compound showed a fungicidal or fungistatic action depending on the test organism. The development of resistance was not observed. 11 Technical Support Center: this compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a sesterterpenoid aldehyde beta-D-xyloside with a novel carbon skeleton, isolated from the mycelial cultures of the fungus Aleurodiscus mirabilis.[2] It is characterized as an antifungal antibiotic. Key chemical and physical properties are listed in the PubChem database under CID 139585666.
Q2: I am experiencing poor solubility of this compound in my aqueous-based experiments. Is this a known issue?
Q3: What are the recommended solvents for dissolving this compound?
The available literature does not explicitly state the optimal solvents for this compound. However, for compounds with poor water solubility, common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol (B129727), and acetone (B3395972) are often used to create stock solutions. It is crucial to note that these organic solvents can themselves have biological activity and may interfere with experiments. Therefore, the final concentration of the organic solvent in the experimental medium should be kept to a minimum. For antifungal susceptibility testing, it is recommended that the concentration of DMSO and acetone be below 2.5%, and ethanol and methanol be below 5.0%.
Q4: Are there any general strategies to improve the solubility of poorly water-soluble compounds like this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These include:
-
Co-solvents: Using a mixture of water-miscible solvents can increase the solubility of a compound.
-
pH adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.
-
Use of surfactants or cyclodextrins: These agents can form micelles or inclusion complexes, respectively, to encapsulate the poorly soluble compound and increase its apparent water solubility.
-
Solid dispersions: This technique involves dispersing the compound in an inert carrier at the solid state, which can enhance dissolution rates.
Troubleshooting Guide: Poor this compound Solubility
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Problem: this compound precipitate is observed in my aqueous experimental medium.
Step 1: Initial Solvent Selection and Stock Solution Preparation
-
Recommendation: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent. Based on common laboratory practice for similar compounds, DMSO is a frequent first choice.
-
Protocol:
-
Weigh a precise amount of this compound powder.
-
Add a small volume of 100% DMSO to dissolve the powder completely. Gentle warming or sonication may aid dissolution.
-
Once fully dissolved, dilute the stock solution to the desired concentration with additional DMSO.
-
Store the stock solution as recommended by the supplier, typically at -20°C or -80°C, protected from light and moisture.
-
Step 2: Dilution into Aqueous Medium
-
Recommendation: When diluting the DMSO stock solution into your aqueous experimental buffer or medium, it is critical to do so in a manner that avoids precipitation.
-
Protocol:
-
Vortex or vigorously mix the aqueous medium while slowly adding the this compound stock solution dropwise.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is as low as possible and does not exceed a level that affects your experimental system (typically <0.5% v/v).
-
Step 3: If Precipitation Persists
If you continue to observe precipitation after following the above steps, consider the following advanced troubleshooting options.
| Technique | Description | Considerations |
| Co-Solvent System | Utilize a mixture of solvents to enhance solubility. For example, a combination of ethanol and water, or polyethylene (B3416737) glycol (PEG) and water. | The co-solvent must be compatible with your experimental system and not interfere with the assay. |
| pH Modification | Adjust the pH of your aqueous buffer. The solubility of compounds with acidic or basic functional groups can be highly pH-dependent. | Ensure the chosen pH is within the stable range for this compound and does not adversely affect your biological system. |
| Use of Solubilizing Agents | Incorporate surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins (e.g., β-cyclodextrin) into your aqueous medium. | These agents can have their own biological effects and may interfere with certain assays. A thorough literature search and validation are necessary. |
Experimental Workflow and Methodologies
General Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing and troubleshooting this compound solutions.
Signaling Pathways
While the direct signaling pathways affected by this compound are not detailed in the provided search results, it is known to have antifungal properties.[2][12][3][4][5][6][7][8][9][10] Fungal processes like growth and virulence are often regulated by conserved signaling pathways such as the MAP kinase and cAMP-dependent protein kinase (PKA) pathways. It is plausible that this compound may interfere with one or more of these pathways.
Generalized Fungal Signaling Pathway
The following diagram illustrates a generalized model of signaling pathways that are common targets for antifungal compounds.
Caption: Generalized fungal signaling pathways as potential targets for this compound.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. Antibiotics from basidiomycetes. XXXI. This compound: an antifungal sesterterpenoid from Aleurodiscus mirabilis (Berk. & Curt.) Höhn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing [PeerJ] [peerj.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of composition of simulated intestinal media on the solubility of poorly soluble compounds investigated by design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 10. Signal Transduction Cascades Regulating Fungal Development and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 12. This compound | C31H48O7 | CID 139585666 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Aleurodiscal Scale-Up Production
Welcome to the technical support center for the scale-up production of Aleurodiscal, a representative bioactive secondary metabolite from the fungal genus Aleurodiscus. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound production, focusing on issues related to low yield, purification difficulties, and inconsistent batch results.
Low or No Yield of this compound in Culture
Q1: We are observing significantly lower or no production of this compound in our larger bioreactors compared to our shake flask experiments. What are the potential causes and how can we troubleshoot this?
A1: This is a common challenge when scaling up fungal fermentations. Several factors can contribute to this issue. Here’s a step-by-step troubleshooting guide:
Potential Causes & Troubleshooting Steps:
-
Suboptimal Culture Medium: The nutritional requirements of the fungus may change during scale-up.
-
Action: Re-evaluate the composition of your culture medium. Experiment with different carbon and nitrogen sources. Some fungi show enhanced secondary metabolite production with specific sugar alcohols or complex nitrogen sources.[1]
-
-
Incorrect pH of the Medium: Fungi are sensitive to pH, and maintaining the optimal range is critical for secondary metabolite production. The optimal pH for growth is typically in the slightly acidic range, between 4.5 and 6.5.[1]
-
Action: Implement real-time pH monitoring and control in your bioreactor. Establish a pH profiling strategy to maintain the optimal pH range throughout the fermentation process.
-
-
Inadequate Aeration or Agitation: Oxygen availability is crucial for the growth of aerobic fungi and the biosynthesis of many secondary metabolites.[1]
-
Action: Optimize the agitation speed and aeration rate in your bioreactor to ensure sufficient dissolved oxygen levels. Consider using baffled flasks in shake flask experiments to mimic better mixing.
-
-
Shear Stress: High agitation speeds can cause shear stress, damaging the fungal mycelia and negatively impacting production.
-
Action: Find a balance between adequate mixing and minimizing shear stress. This can be achieved by optimizing impeller design and agitation speed.
-
-
Product Inhibition: The accumulation of this compound or other byproducts in the fermentation broth can inhibit further production.[2]
-
Action: Investigate fed-batch or perfusion culture strategies to maintain the product concentration below the inhibitory threshold.
-
-
Silent Biosynthetic Gene Clusters: Under standard laboratory conditions, the gene clusters responsible for producing certain secondary metabolites may not be expressed.
-
Action: Explore co-culture techniques or the use of chemical elicitors to trigger the expression of these silent gene clusters.[3]
-
Purification and Downstream Processing Challenges
Q2: We are facing difficulties in purifying this compound from the crude extract. The process is inefficient, and we are losing a significant amount of the product.
A2: The purification of secondary metabolites from complex fungal extracts can be challenging due to the presence of numerous other compounds with similar chemical properties.[1][4] A multi-step purification strategy is often necessary.
Potential Causes & Troubleshooting Steps:
-
Presence of Impurities: Crude extracts contain a complex mixture of lipids, pigments, and other secondary metabolites that can interfere with purification.[1]
-
Action: Employ a preliminary clean-up step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove major impurities before chromatographic separation.
-
-
Co-elution with Similar Compounds: Structurally similar compounds can be difficult to separate using a single chromatographic technique.
-
Action: Utilize a combination of chromatographic methods based on different separation principles (e.g., normal-phase, reverse-phase, ion-exchange, size-exclusion chromatography).
-
-
Low Concentration in the Crude Extract: If the initial yield is low, the concentration of this compound in the crude extract will also be low, making purification more challenging.[1]
-
Action: Focus on optimizing the fermentation conditions to increase the initial product concentration.
-
-
Degradation of the Product: this compound may be unstable under certain pH, temperature, or light conditions during the purification process.
-
Action: Conduct stability studies to determine the optimal conditions for handling and purifying this compound. Work at low temperatures and protect the sample from light where necessary.
-
Frequently Asked Questions (FAQs)
Q3: What are the primary challenges in scaling up the production of fungal secondary metabolites like this compound?
A3: The main challenges arise from the biological complexity of the producing organisms and the intricacies of the fermentation process. These include the slow growth rate of many fungi, the difficulty in maintaining optimal and homogenous culture conditions in large bioreactors, and the often-complex downstream processing required to isolate the desired compound.[1][3]
Q4: Is it necessary to co-culture the Aleurodiscus fungus with its symbiotic partner to achieve high yields of this compound?
A4: While it is often possible to culture the fungus alone, the production of certain secondary metabolites can be significantly reduced or absent without the presence of its symbiotic partner. The interaction between the symbionts can trigger the expression of biosynthetic gene clusters.[1] If you are experiencing low yields with a pure culture, exploring co-culture techniques may be beneficial.
Q5: What are the typical yields for fungal secondary metabolites in large-scale fermentation?
A5: Yields can vary widely depending on the specific compound, the fungal strain, and the optimization of the fermentation process. Yields can range from milligrams per liter to several grams per liter. Significant process optimization is usually required to achieve economically viable yields.
Q6: What analytical methods are suitable for the quantification of this compound during production?
A6: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is a standard and reliable method for the quantification of secondary metabolites like this compound.[5][6] Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and specificity.[7][8]
Data Presentation
Table 1: Optimization of Fermentation Parameters for Fungal Secondary Metabolite Production
| Parameter | Range Investigated | Optimal Condition | Reference |
| Temperature (°C) | 20 - 40 | 28 | [9][10] |
| Initial pH | 3.0 - 8.0 | 4.0 - 6.5 | [1][9][10] |
| Agitation Speed (rpm) | 50 - 250 | 150 - 180 | [9][10] |
| Carbon Source | Various (e.g., glucose, sucrose, starch) | 1% Soluble Starch | [9] |
| Nitrogen Source | Various (e.g., peptone, yeast extract, KNO₃) | 1% Potassium Nitrate | [9] |
Table 2: Comparison of Downstream Processing Techniques for Fungal Metabolites
| Technique | Recovery Yield (%) | Purification Fold | Reference |
| Two-Step Ultrafiltration | 73.7 | 6.6 | [11][12] |
| Aqueous Two-Phase Extraction (ATPE) | 97.4 | Not Reported | [11][12] |
| Foam Fractionation (FF) | 24.9 | 1.4 | [11][12] |
Experimental Protocols
Protocol 1: General Fermentation Protocol for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a small piece of the mycelial mat of Aleurodiscus sp. to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).
-
Incubate at 25-28°C on a rotary shaker at 150 rpm for 5-7 days.
-
-
Bioreactor Inoculation:
-
Aseptically transfer the seed culture to a sterilized 5 L bioreactor containing 3 L of production medium. The inoculum size should be between 5-10% (v/v).
-
-
Fermentation:
-
Maintain the fermentation parameters as optimized (refer to Table 1). Typically, this involves a temperature of 28°C, a pH of 6.5, and an agitation speed of 180 rpm.[10]
-
Monitor the fermentation process by regularly taking samples to measure biomass, substrate consumption, and this compound production.
-
-
Harvesting:
-
After the desired fermentation time (typically 7-14 days), harvest the culture broth.
-
Separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
Protocol 2: Extraction and Preliminary Purification of this compound
-
Extraction:
-
Extract the culture filtrate three times with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Extract the mycelial biomass separately after homogenization, also with a suitable organic solvent.
-
-
Concentration:
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto an SPE cartridge (e.g., C18).
-
Wash the cartridge with a non-polar solvent to remove non-polar impurities.
-
Elute the this compound-containing fraction with a solvent of intermediate polarity.
-
-
Further Purification:
-
The enriched fraction from SPE can be further purified using chromatographic techniques such as preparative HPLC.
-
Visualizations
Experimental Workflow for this compound Production and Purification
Caption: A streamlined workflow for the production and purification of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: A logical diagram for troubleshooting low yields of this compound.
Signaling Pathway (Hypothetical) for this compound Biosynthesis Induction
Caption: A hypothetical signaling pathway for the induction of this compound biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. defoortconsultant.com [defoortconsultant.com]
- 3. researchgate.net [researchgate.net]
- 4. Downstream Processing of Medicinal Mushroom Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Analytical methods for fungal metabolites | PPTX [slideshare.net]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. Optimization of Cultural Conditions for Protease Production by a Fungal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of downstream processing methods in purification of highly active laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of downstream processing methods in purification of highly active laccase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Activities of Fluconazole and Aleurodiscal
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the well-established synthetic antifungal agent, fluconazole (B54011), and the lesser-known natural product, Aleurodiscal. While extensive data is available for fluconazole, information on this compound is notably limited, presenting a significant knowledge gap and an opportunity for future research.
Executive Summary
Fluconazole, a triazole antifungal, is a cornerstone in the treatment of various fungal infections. Its mechanism of action, efficacy, and pharmacokinetic profile have been extensively studied and documented. In stark contrast, this compound, a sesterterpenoid isolated from the fungus Aleurodiscus mirabilis, is a sparsely researched compound with preliminary evidence of antifungal activity. This guide synthesizes the available data for both compounds, highlighting the comprehensive understanding of fluconazole and the nascent stage of research concerning this compound.
Fluconazole: A Detailed Profile
Fluconazole is a widely prescribed antifungal medication used to treat a range of fungal infections, including candidiasis, cryptococcal meningitis, and others.[1][2][3] It can be administered orally or intravenously.[4]
Mechanism of Action
Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[1][2][4][5][6] This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole leads to the accumulation of toxic methylated sterols in the fungal cell membrane, impairing its function and inhibiting fungal growth.[1][6] This mechanism of action is selective for fungal cells, as mammalian cell demethylation is less sensitive to fluconazole inhibition.[1]
Antifungal Activity: Quantitative Data
The in vitro efficacy of fluconazole is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. MIC values for fluconazole vary depending on the fungal species and strain.
| Fungal Species | Fluconazole MIC Range (µg/mL) |
| Candida albicans | 0.25 - 16[7] |
| Candida tropicalis | Similar to C. albicans[8] |
| Candida glabrata | Generally higher MICs than C. albicans[8] |
| Candida parapsilosis | Susceptible or dose-dependent[8] |
| Candida krusei | Intrinsically less susceptible[8] |
| Cryptococcus neoformans | Effective[4] |
Note: These values are illustrative and can vary based on the specific isolate and testing methodology.
Experimental Protocols: Broth Microdilution for MIC Determination
A standardized method for determining the MIC of antifungal agents like fluconazole is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
References
- 1. Antibiotics from basidiomycetes. XXXI. This compound: an antifungal sesterterpenoid from Aleurodiscus mirabilis (Berk. & Curt.) Höhn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. A Natural Benzofuran from the Patagonic Aleurodiscus vitellinus Fungus has Potent Neuroprotective Properties on a Cellular Model of Amyloid-β Peptide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of some natural compounds as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Composition and Antifungal Activity of the Alkaloidal Fraction of Lupinus mirabilis Leaves: A Biochemometrics-Based Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Aleurodiscal and Other Sesterterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sesterterpenoid Aleurodiscal with other notable sesterterpenoids, focusing on their diverse biological activities. While quantitative data for this compound's primary antifungal activity remains descriptive, this document compiles available quantitative metrics for other well-researched sesterterpenoids, including Ophiobolin A, Manoalide, and various scalaranes, to offer a valuable comparative perspective for drug discovery and development.
Comparative Biological Activities of Selected Sesterterpenoids
Sesterterpenoids, a class of C25 terpenoids, exhibit a wide array of biological activities, ranging from antifungal and antibacterial to cytotoxic and anti-inflammatory effects. This section summarizes the known activities of this compound and compares them with quantitatively assessed activities of other prominent sesterterpenoids.
| Sesterterpenoid | Primary Source | Primary Biological Activity | Other Reported Activities | Quantitative Data (IC₅₀ / MIC) |
| This compound | Fungus (Aleurodiscus mirabilis) | Antifungal | Not widely reported | Causes abnormal hyphal branching in Mucor miehei at very low concentrations[1] |
| Ophiobolin A | Fungi (e.g., Bipolaris sp.) | Anticancer / Cytotoxic | Antifungal, Phytotoxic | Cytotoxicity: 0.4–4.3 µM (IC₅₀ against various cancer cell lines) Antifungal: Strong suppression of T. mentagrophytes at 60 µM |
| Manoalide | Marine Sponge (Luffariella variabilis) | Anti-inflammatory | Anticancer, Antifungal (derivatives) | Anti-inflammatory: ~0.4 µM (IC₅₀ for Ca²⁺ influx inhibition) Anticancer: 7.8–18.5 µM (IC₅₀ against oral cancer cell lines) |
| Secomanoalide (Manoalide derivative) | Marine Sponge (Luffariella sp.) | Antifungal | Cytotoxic | Active against Candida glabrata, Candida krusei, and Candida albicans (specific MIC values not detailed in the source)[2] |
| Scalarane Sesterterpenoids (various) | Marine Sponges, Fungi | Cytotoxic / Anticancer | Antibacterial, Antifungal, Anti-inflammatory | Cytotoxicity: 5.2–>30 µM (IC₅₀ range against various cancer cell lines) Antibacterial: 8 µg/mL (MIC of Nambiscalarane against Bacillus subtilis)[1][2][3] Antifungal: 4 µM (MIC of Scytoscalarol against Candida albicans) |
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparative analysis, providing a framework for the replication and validation of the reported biological activities.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.
a. Inoculum Preparation:
-
Fungal isolates are cultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A fungal suspension is prepared in sterile saline, and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ Colony Forming Units (CFU)/mL.
-
The suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
b. Drug Dilution and Plate Setup:
-
A stock solution of the test compound (e.g., sesterterpenoid) is prepared in a suitable solvent (e.g., DMSO).
-
A series of twofold dilutions of the test compound is prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.125 to 256 µg/mL.
-
Control wells are included: a positive control (a known antifungal drug), a negative control (medium only), and a solvent control (medium with the same concentration of solvent used to dissolve the test compound).
c. Inoculation and Incubation:
-
The prepared fungal inoculum is added to each well containing the drug dilutions and controls. The final volume in each well is typically 200 µL.
-
The plates are incubated at 35°C for 24-48 hours.
d. Determination of MIC:
-
The MIC is determined as the lowest concentration of the test compound that causes a significant inhibition of fungal growth compared to the growth in the control well. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
a. Cell Seeding:
-
Cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
b. Compound Treatment:
-
The test compound (e.g., sesterterpenoid) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium.
-
The medium from the cell plates is removed, and the cells are treated with the different concentrations of the test compound. Control wells receive medium with the solvent alone.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
c. MTT Addition and Incubation:
-
After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to each well.
-
The plates are incubated for 1.5 hours at 37°C.
d. Formazan (B1609692) Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and the insoluble formazan crystals remaining in the wells are solubilized by adding 130 µL of DMSO.
-
The plates are incubated for 15 minutes at 37°C with shaking on an orbital shaker.
-
The absorbance is measured on a microplate reader at a test wavelength of 492 nm. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[4]
Anti-inflammatory Activity (Nitric Oxide Production Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.
a. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compound (e.g., sesterterpenoid) and incubated for 1 hour.
-
The cells are subsequently stimulated with 1 µg/mL of LPS for another 24 hours to induce NO production.
b. Nitrite (B80452) Measurement (Griess Assay):
-
After incubation, the cell culture supernatant is collected.
-
50 µL of the supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
c. Calculation of Inhibition:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is determined from the standard curve.
-
The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC₅₀ value is the concentration of the test compound that inhibits NO production by 50%.
Visualizations
The following diagrams illustrate a typical experimental workflow for assessing biological activity and a simplified signaling pathway that can be modulated by bioactive compounds.
References
- 1. Antibiotics from basidiomycetes. XXXI. This compound: an antifungal sesterterpenoid from Aleurodiscus mirabilis (Berk. & Curt.) Höhn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative and Qualitative Analysis of the Antifungal Activity of Allicin Alone and in Combination with Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Aleurodiscal in Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cytotoxic effects of the novel compound, Aleurodiscal, on various mammalian cell lines. Given the absence of published data on this compound, this document outlines a recommended course of study, comparing its hypothetical performance against established cytotoxic agents and providing detailed experimental protocols.
Introduction to Cytotoxicity Assessment
In drug discovery and development, in vitro cytotoxicity assays are indispensable for the early-stage assessment of a new chemical entity's (NCE) potential toxicity.[1][2] These assays are crucial for screening compounds, understanding their mechanisms of action, and establishing a preliminary safety profile before advancing to preclinical and clinical studies. This guide focuses on a multi-faceted approach to characterizing the cytotoxicity of a novel compound, referred to here as "this compound," using a panel of standard mammalian cell lines. The objective is to determine its potency, mechanism of cell death, and comparative efficacy against a known cytotoxic agent.
Comparative Cytotoxicity Analysis
To contextualize the cytotoxic potential of this compound, its effects will be compared with those of Doxorubicin, a well-characterized chemotherapeutic agent known to induce cytotoxicity in a wide range of cancer cell lines.[3][4] The primary metric for this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%.[5]
Data Presentation: IC50 Values
The following table presents hypothetical IC50 values for this compound and Doxorubicin across a panel of representative mammalian cell lines after a 48-hour exposure period, as determined by the MTT assay.
| Cell Line | Cell Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| A549 | Human Lung Carcinoma | 8.5 | 1.2 |
| MCF-7 | Human Breast Adenocarcinoma | 12.3 | 2.5 |
| HeLa | Human Cervical Adenocarcinoma | 6.8 | 0.9 |
| HepG2 | Human Hepatocellular Carcinoma | 15.1 | 3.1 |
| L929 | Mouse Fibroblast (Normal) | > 50 | 8.7 |
Note: The data presented in this table is hypothetical and serves as an example for comparative analysis.
Experimental Protocols
Detailed methodologies for key cytotoxicity experiments are provided below. These protocols are designed to ensure reproducibility and generate robust data for the evaluation of this compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan (B1609692) crystals.[6] The concentration of these crystals, which is proportional to the number of viable cells, is determined spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Controls: Prepare the following controls:
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[8]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or a positive control known to induce apoptosis (e.g., Staurosporine or Camptothecin) for the desired time.[9][]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Analysis and Interpretation
Cell Viability and IC50 Calculation
For both MTT and LDH assays, the percentage of cell viability can be calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[11]
Interpreting Annexin V/PI Staining
The flow cytometry data is typically displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.[8]
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[8]
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[8]
-
Upper-Left (Annexin V- / PI+): Necrotic cells.[8]
The following table summarizes hypothetical results from an Annexin V/PI assay after treating A549 cells for 24 hours.
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound (8.5 µM) | 48.5 | 35.8 | 15.7 |
| Staurosporine (1 µM) | 15.3 | 45.1 | 39.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Visualizations: Workflows and Signaling Pathways
Experimental and Logical Workflows
The following diagrams illustrate the general experimental workflow for assessing the cytotoxicity of this compound and a decision tree for troubleshooting common issues with the MTT assay.
Hypothetical Signaling Pathway for this compound
While the precise mechanism of action for this compound is unknown, many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway. The diagram below illustrates this hypothetical pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. kosheeka.com [kosheeka.com]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. clyte.tech [clyte.tech]
- 6. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Aleurodiscal and New-Class Antifungal Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of Aleurodiscal, a naturally derived sesquiterpenoid, against a new generation of antifungal drug candidates.[1] The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform discovery and preclinical research. The following sections detail the mechanisms of action, comparative in vitro efficacy, and standardized experimental protocols, presenting a framework for evaluating novel antifungal agents.
Overview of Mechanisms of Action
A critical differentiator in antifungal development is the drug's mechanism of action. Novel mechanisms are essential for overcoming the growing challenge of resistance to existing drug classes, such as azoles and echinocandins.[2][3] This section compares the known or hypothesized mechanism of this compound with three new-class antifungal candidates: Ibrexafungerp, Olorofim, and Fosmanogepix.
-
This compound : this compound is a sesterterpenoid antibiotic isolated from the fungus Aleurodiscus mirabilis.[1] While its precise molecular target is not fully elucidated, early studies indicate that it induces abnormal apical branching in fungal hyphae at low concentrations, suggesting a potential disruption of cell wall synthesis or cytoskeletal organization.[1]
-
Ibrexafungerp (Triterpenoid) : Ibrexafungerp is the first in a new class of triterpenoid (B12794562) antifungals.[4][5] It inhibits the enzyme β-(1,3)-D-glucan synthase, which is critical for the synthesis of β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall.[4][5][6][7] This disruption leads to osmotic instability and cell lysis.[2][6] Although its target is the same as the echinocandin class, Ibrexafungerp binds to a different site on the enzyme, allowing it to retain activity against many echinocandin-resistant strains.[2][8]
-
Olorofim (Orotomide) : Olorofim is the first agent in the orotomide class.[9] Its novel mechanism involves the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[9][10][11][12] By blocking this pathway, Olorofim depletes the fungus of essential pyrimidines required for DNA, RNA, and protein synthesis.[10][11] This unique target circumvents resistance mechanisms associated with other antifungal classes.[9][11]
-
Fosmanogepix (Gepix Class) : Fosmanogepix is a first-in-class prodrug that is converted in vivo to its active form, manogepix.[13][14][15] Manogepix inhibits the fungal enzyme Gwt1, which is essential for an early step in the biosynthesis pathway of glycosylphosphatidylinositol (GPI) anchors.[14][16][17] These GPI anchors are vital for trafficking and attaching mannoproteins to the fungal cell wall, and their disruption compromises cell wall integrity.[14][16]
The following diagram illustrates these distinct antifungal mechanisms targeting the fungal cell.
Caption: Mechanisms of action for this compound and new-class antifungal candidates.
Data Presentation: Comparative In Vitro Activity
The in vitro activity of an antifungal agent is a primary indicator of its potential therapeutic efficacy. The Minimum Inhibitory Concentration (MIC) is the most common metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.[18][19] The tables below summarize the MIC₅₀ and MIC₉₀ values (the MICs required to inhibit 50% and 90% of isolates, respectively) for this compound and the comparator drugs against key fungal pathogens.
Note: Data for this compound is limited in publicly available literature. The values presented are illustrative and based on its known activity against select organisms to demonstrate a comparative framework. Data for comparator drugs is aggregated from published studies.[10][20][21] All values are in µg/mL.
Table 1: In Vitro Activity against Candida Species
| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|
| This compound | Candida albicans | N/A | N/A |
| Ibrexafungerp | Candida albicans | 0.125 | 0.25 |
| Candida glabrata | 0.25 | 0.5 | |
| Candida auris | 0.25 | 0.5 | |
| Olorofim | Candida spp. | >64 (Inactive) | >64 (Inactive) |
| Fosmanogepix | Candida albicans | 0.008 | 0.015 |
| Candida glabrata | 0.015 | 0.03 |
| | Candida auris | 0.004 | 0.008 |
Table 2: In Vitro Activity against Aspergillus and Mucor Species
| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|
| This compound | Mucor miehei | Low (causes morphological changes) | N/A |
| Ibrexafungerp | Aspergillus fumigatus | 0.5 | 1 |
| Olorofim | Aspergillus fumigatus | 0.03 | 0.06 |
| Aspergillus terreus | 0.06 | 0.125 | |
| Fosmanogepix | Aspergillus fumigatus | 0.03 | 0.06 |
| | Mucor spp. | 4 | >16 |
Experimental Protocols
Reproducible and standardized methodologies are fundamental to benchmarking antifungal candidates. The following protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) documents M27 (for yeasts) and M38 (for filamentous fungi).[19][22]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antifungal Stock Solution:
-
Dissolve the antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Ensure the final solvent concentration in the assay does not exceed a level that affects fungal growth (typically ≤1%).
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, add 100 µL of sterile RPMI 1640 medium to wells in columns 2 through 11.
-
Add 200 µL of RPMI 1640 containing the antifungal agent at twice the highest desired final concentration into the wells of column 12.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 12 to column 11, mixing thoroughly, and repeating this process across the plate to column 2. Discard the final 100 µL from column 2.[23]
-
Column 1 will serve as the drug-free growth control. An uninoculated well should be included as a negative control.[19]
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Prepare a suspension of fungal cells (for yeasts) or conidia (for molds) in sterile saline.
-
Adjust the suspension turbidity spectrophotometrically to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted fungal inoculum to each well (columns 1 through 12), bringing the total volume in each well to 200 µL.
-
Seal the plates and incubate at 35°C. Incubation times are typically 24-48 hours for yeasts and may be longer for filamentous fungi, depending on their growth rate.[23]
-
-
Endpoint Determination (MIC Reading):
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity for azoles) compared to the drug-free growth control well.[19] This can be assessed visually or by using a microplate reader to measure optical density.[23]
-
The workflow for this protocol is visualized below.
Caption: Experimental workflow for the broth microdilution MIC assay.
References
- 1. Antibiotics from basidiomycetes. XXXI. This compound: an antifungal sesterterpenoid from Aleurodiscus mirabilis (Berk. & Curt.) Höhn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ibrexafungerp Citrate? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Review of the Novel Investigational Antifungal Olorofim - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficacy of Olorofim (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 14. What is Fosmanogepix used for? [synapse.patsnap.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 22. testinglab.com [testinglab.com]
- 23. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
Statistical Validation of Aleurodiscal's Antifungal Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the antifungal potential of Aleurodiscal, a sesterterpenoid antibiotic isolated from the mycelial cultures of the fungus Aleurodiscus mirabilis. While initial studies have confirmed its antifungal properties, a comprehensive quantitative analysis in comparison to established antifungal agents is not yet publicly available. This document aims to bridge this gap by presenting the known qualitative effects of this compound alongside standardized experimental data for widely used antifungal drugs, offering a baseline for future research and validation.
Overview of this compound and Comparator Antifungal Agents
This compound is a hydroxysesterterpene aldehyde beta-D-xyloside with a novel carbon skeleton.[1] Its primary reported antifungal effect is the induction of abnormal apical branchings in the hyphae of Mucor miehei at very low concentrations, suggesting a unique mechanism of action that disrupts fungal growth and morphology.[1]
For a robust comparison, this guide utilizes two well-established antifungal agents as benchmarks:
-
Amphotericin B: A polyene antifungal that binds to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular components and cell death.
-
Fluconazole: A triazole antifungal that inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol. Depletion of ergosterol alters the fungal cell membrane integrity and fluidity, hindering fungal growth.
Comparative Antifungal Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Amphotericin B and Fluconazole against a range of pathogenic fungi. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. Due to the lack of publicly available data, the MIC for this compound is listed as "Not Available." The qualitative morphological effect on Mucor miehei is noted.
Table 1: In Vitro Antifungal Susceptibility Data (MIC in µg/mL)
| Fungal Species | This compound | Amphotericin B | Fluconazole |
| Candida albicans | Not Available | 0.12 - 2.0 | 0.25 - 128 |
| Candida glabrata | Not Available | 0.12 - 2.0 | 0.5 - 256 |
| Candida krusei | Not Available | 0.25 - 8.0 | 8.0 - 256 |
| Cryptococcus neoformans | Not Available | 0.12 - 1.0 | 2.0 - 64 |
| Aspergillus fumigatus | Not Available | 0.25 - 4.0 | > 64 |
| Mucor miehei | Induces abnormal apical branching at low concentrations | Not Available | Not Available |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols for Antifungal Susceptibility Testing
Standardized methods are crucial for the accurate and reproducible assessment of antifungal activity. The following are detailed protocols for two common assays.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration of an antifungal agent in a liquid medium.
Materials:
-
96-well microtiter plates
-
Fungal inoculum, adjusted to a 0.5 McFarland standard and then diluted
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Antifungal stock solutions (this compound, Amphotericin B, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial twofold dilutions of the antifungal agents in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare the fungal inoculum from a fresh culture and adjust its concentration.
-
Add the standardized fungal inoculum to each well containing the diluted antifungal agent.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration that inhibits visible growth.
Agar (B569324) Disk Diffusion Method for Zone of Inhibition
This method assesses the extent of fungal growth inhibition by an antifungal agent diffusing from a disk onto an agar plate.
Materials:
-
Malt Extract Agar (MEA) or Potato Dextrose Agar (PDA) plates
-
Fungal inoculum
-
Sterile paper disks (6 mm diameter)
-
Antifungal stock solutions
-
Sterile swabs
Procedure:
-
Prepare a standardized fungal inoculum.
-
Evenly spread the inoculum over the surface of the agar plate using a sterile swab.
-
Impregnate sterile paper disks with a known concentration of the antifungal agents.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Incubate the plates at an appropriate temperature for 24-72 hours.
-
Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.
Visualizing Experimental Workflows and Mechanisms of Action
The following diagrams illustrate a generalized workflow for antifungal susceptibility testing and the established mechanism of action for azole antifungals.
Caption: Generalized workflow for antifungal susceptibility testing.
Caption: Mechanism of action of azole antifungals.
Conclusion and Future Directions
This compound presents an interesting profile as a potential antifungal agent, primarily due to its unique effect on fungal morphology. However, the current lack of quantitative data significantly limits its comparative evaluation. To fully understand the therapeutic potential of this compound, further research is imperative.
Future studies should focus on:
-
Quantitative Antifungal Susceptibility Testing: Determining the MIC values of this compound against a broad panel of clinically relevant fungi, including various species of Candida, Aspergillus, and Cryptococcus.
-
Mechanism of Action Studies: Elucidating the specific biochemical pathways targeted by this compound that lead to the observed morphological changes in fungal hyphae.
-
In Vivo Efficacy Studies: Evaluating the effectiveness of this compound in animal models of fungal infections to assess its therapeutic potential in a physiological context.
By undertaking these investigations, the scientific community can build upon the initial discovery of this compound and determine its viability as a novel antifungal therapeutic.
References
Safety Operating Guide
Navigating the Uncharted: A Safety and Handling Guide for Aleurodiscal
For researchers, scientists, and drug development professionals working with novel compounds, establishing robust safety protocols is paramount, especially when detailed public safety data is scarce. This guide provides essential, immediate safety and logistical information for handling Aleurodiscal, a chemical compound identified in the PubChem database (CID 139585666) but lacking a publicly available Safety Data Sheet (SDS). In the absence of specific hazard information, a conservative approach based on established laboratory safety principles for uncharacterized substances is mandated.
Personal Protective Equipment (PPE): A Comprehensive Barrier
Given the unknown toxicological profile of this compound, a comprehensive PPE strategy is crucial to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification/Standard | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable | Prevents direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume hood | Certified and properly functioning | Essential for all manipulations of solid or volatile this compound to prevent inhalation of powders or vapors. |
| Foot Protection | Closed-toe shoes | Substantial, non-permeable material | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is critical to ensure safety and prevent contamination when working with this compound. The following experimental workflow diagram, generated using Graphviz, outlines the key steps for safe handling.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound should be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weigh paper, pipette tips) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain. |
| Sharps (e.g., contaminated needles, scalpels) | Place in a designated, puncture-resistant sharps container that is clearly labeled as hazardous chemical waste. |
| Empty this compound Containers | Triple-rinse with a suitable solvent, collect the rinsate as hazardous liquid waste, and then dispose of the container according to institutional guidelines for chemically contaminated glass or plastic. |
Important Note: All disposal procedures must be in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations. Always consult with your institution's EHS department for specific disposal protocols.
By adhering to these conservative safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with uncharacterized compounds like this compound. This proactive approach to safety is fundamental to responsible scientific practice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
